Product packaging for GNF179(Cat. No.:)

GNF179

Cat. No.: B607702
M. Wt: 427.9 g/mol
InChI Key: KFSKTWYDIHJITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GNF179 is a close chemical analog of the clinical candidate KAF156 (ganaplacide), belonging to the imidazolopiperazine (IZP) class, which is distinguished by its potent, pan-active antimalarial activity across the Plasmodium life cycle . This compound is a critical tool for investigating novel mechanisms of action against malaria. Researchers utilize this compound to study parasite biology, as its primary action is linked to the disruption of the intracellular secretory pathway within the parasite . Treatment with this compound inhibits protein trafficking and blocks the establishment of new permeation pathways, accompanied by morphological changes such as endoplasmic reticulum (ER) expansion . Recent studies suggest that the antimalarial effects may be associated with the inhibition of the Plasmodium dynamin-like GTPase SEY1, a protein essential for maintaining ER architecture . Furthermore, transcriptomic studies indicate that this compound induces differential responses in wild-type parasites, affecting lipid metabolism and calcium homeostasis, which are crucial for parasite survival and proliferation . Resistance to IZPs in vitro is associated with mutations in genes encoding transporters localized to the ER/Golgi apparatus, namely pfcarl , pfact , and pfugt . These characteristics make this compound an invaluable compound for probing ER-dependent protein processing, understanding antimalarial resistance mechanisms, and validating novel druggable pathways in parasitology research. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClFN5O B607702 GNF179

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSKTWYDIHJITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Imidazolopiperazine GNF179: A Technical Guide to its Mechanism of Action Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a member of the imidazolopiperazine (IZP) class of compounds, demonstrates potent antimalarial activity across multiple stages of the Plasmodium falciparum life cycle, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1][2] Its mechanism of action is distinct from many current antimalarials, centering on the disruption of the parasite's secretory pathway. This technical guide provides an in-depth overview of the molecular basis of this compound's activity, resistance mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Targeting the Secretory Pathway

This compound's primary mode of action involves the perturbation of protein trafficking and export within the parasite.[3] This is achieved through its interaction with components of the endoplasmic reticulum (ER) and Golgi apparatus, leading to a disruption of protein secretion and ultimately, parasite death.

A key protein implicated in the mechanism of this compound is the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) .[1][2] PfCARL is a large, multi-transmembrane protein localized to the cis-Golgi apparatus of the parasite.[1] While it is not definitively confirmed as the direct binding target of this compound, mutations within the pfcarl gene are the primary mediators of high-level resistance to the compound.[1][2][4] This strongly suggests that PfCARL is a critical component of the pathway targeted by this compound.

The proposed mechanism involves this compound inhibiting a process at the ER-Golgi interface, leading to an accumulation of ubiquitinated proteins and ER stress. This disruption of the secretory pathway is critical for the parasite, as it relies on the export of a vast array of proteins to the erythrocyte surface for survival and propagation.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its impact on the parasite's secretory pathway.

GNF179_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Protein_Synthesis Protein Synthesis (Ribosomes) Protein_Folding Protein Folding & Modification Protein_Synthesis->Protein_Folding Nascent Polypeptide ER_Export ER Export Protein_Folding->ER_Export cis_Golgi cis-Golgi ER_Export->cis_Golgi COPII Vesicles trans_Golgi trans-Golgi Network cis_Golgi->trans_Golgi Intra-Golgi Transport PfCARL PfCARL Secretory_Vesicles Secretory Vesicles trans_Golgi->Secretory_Vesicles This compound This compound This compound->cis_Golgi Parasite_Membrane Parasite Plasma Membrane Secretory_Vesicles->Parasite_Membrane Exported_Proteins Exported Proteins to Erythrocyte Surface Parasite_Membrane->Exported_Proteins

Caption: Proposed mechanism of this compound action on the P. falciparum secretory pathway.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated against various P. falciparum strains and life cycle stages. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound against Asexual Blood Stages of P. falciparum

StrainGenotypeIC50 (nM)Fold Resistance (relative to sensitive parent)Reference
Dd2Wild-type pfcarl3.1 ± 0.25-[1]
NF54Wild-type pfcarl5.5 ± 0.39-[1]
Dd2pfcarl I1139K1070 ± 107~345[1]
NF54pfcarl L830V54 ± 4.2~9.8[1]
Dd2pfcarl S1076N101 ± 9.1~32.6[1]
Dd2pfcarl V1103L88 ± 7.5~28.4[1]

Table 2: Activity of this compound against Other P. falciparum Life Cycle Stages

Life Cycle StageAssay TypeEC50 (nM)Reference
Liver Stage (P. berghei)In vitro schizont development4.5[1]
Stage V GametocytesIn vitro viability assay9.0[1]
Transmission BlockingStandard Membrane Feeding Assay5.0 (abolished oocyst formation)[5]

Mechanisms of Resistance

As indicated in the quantitative data, mutations in the pfcarl gene are the primary driver of resistance to this compound.[1][2] Several single nucleotide variations (SNVs) in pfcarl have been identified through in vitro evolution studies and have been shown to confer varying levels of resistance when introduced into sensitive parasite lines using CRISPR/Cas9.[1] The I1139K mutation, for instance, confers a significant increase in the IC50 value.[1] Higher levels of resistance have been observed in parasite lines harboring multiple pfcarl mutations.[1]

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Materials:

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)

  • Synchronized ring-stage P. falciparum culture

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µl/ml SYBR Green I)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in the 96-well plate.

  • Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µl of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Generation of Resistant Mutants and Validation via CRISPR/Cas9

This workflow outlines the process of generating this compound-resistant parasites and validating the role of specific mutations.

Resistance_Workflow cluster_generation Generation of Resistant Parasites cluster_identification Identification of Resistance Mutations cluster_validation Validation of Candidate Mutations Start_Culture Start with drug-sensitive P. falciparum strain Drug_Pressure Apply continuous, escalating drug pressure with this compound Start_Culture->Drug_Pressure Select_Resistant Select for resistant parasite populations Drug_Pressure->Select_Resistant WGS Whole Genome Sequencing of resistant and parental lines Select_Resistant->WGS Variant_Calling Identify Single Nucleotide Variations (SNVs) in genes like pfcarl WGS->Variant_Calling CRISPR_Design Design guide RNA (gRNA) and donor template for target mutation Variant_Calling->CRISPR_Design Transfection Co-transfect sensitive parasites with Cas9, gRNA, and donor template CRISPR_Design->Transfection Select_Edited Select for successfully edited parasites Transfection->Select_Edited Phenotype_Assay Perform SYBR Green I assay to confirm resistance phenotype Select_Edited->Phenotype_Assay

Caption: Experimental workflow for identifying and validating this compound resistance mutations.

CRISPR/Cas9 Protocol Outline:

  • Design: A specific single-guide RNA (sgRNA) is designed to target a region in the gene of interest (e.g., pfcarl) in a wild-type parasite line (e.g., Dd2 or NF54). A donor DNA template is synthesized containing the desired mutation flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the cut site.

  • Vector Construction: The sgRNA is cloned into a U6 promoter-driven expression plasmid. The donor template is cloned into a separate plasmid.

  • Transfection: A two-plasmid system is often used. One plasmid expresses Cas9 and the other contains the sgRNA expression cassette and the donor repair template.[1] These plasmids are co-transfected into uninfected erythrocytes, which are then mixed with a synchronized parasite culture.

  • Selection and Cloning: Transfected parasites are selected using a drug-selectable marker. Once a stable population is established, clonal lines are obtained by limiting dilution.

  • Verification: Successful editing is confirmed by Sanger sequencing of the target locus. The phenotypic consequence (i.e., change in this compound susceptibility) is then determined using the SYBR Green I assay.[1]

Protein Localization via Immunofluorescence Assay (IFA)

This protocol is used to determine the subcellular localization of proteins like PfCARL.

Materials:

  • Synchronized P. falciparum culture (schizont stage)

  • Poly-L-lysine coated slides

  • Fixation solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-PfCARL, mouse anti-ERD2 for cis-Golgi)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Adhere a thin smear of infected red blood cells to a poly-L-lysine coated slide.

  • Fix the cells with fixation solution for 20 minutes at room temperature.

  • Permeabilize the cells with permeabilization solution for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash the slides three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies and DAPI (diluted in blocking solution) for 1 hour in the dark.

  • Wash the slides three times with PBS.

  • Mount the slides with antifade mounting medium.

  • Visualize using a fluorescence microscope, capturing images in the appropriate channels.

Conclusion

This compound represents a promising class of antimalarial compounds with a multi-stage activity profile and a mechanism of action centered on the disruption of the parasite's secretory pathway. Understanding its interaction with PfCARL and the downstream consequences on protein trafficking is crucial for its continued development and for anticipating and overcoming potential resistance. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other imidazolopiperazines, facilitating further research into this important class of antimalarials.

References

A Technical Guide to the Target Identification and Validation of GNF179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and validation of GNF179, a potent imidazolopiperazine (IZP) antimalarial compound. It consolidates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction to this compound

This compound is an optimized 8,8-dimethyl imidazolopiperazine analog with demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] It is a close analog of KAF156 (Ganaplacide), a compound that has advanced to clinical trials.[2][3] The imidazolopiperazine class is of significant interest due to its novel mechanism of action, which is crucial in the face of emerging resistance to current antimalarial therapies.[2][4][5] this compound exhibits excellent potency against asexual blood stages, liver stages, and also prevents parasite transmission.[2]

Target Identification and Mechanism of Action

While a single, definitive molecular target for this compound remains to be conclusively elucidated, a substantial body of evidence points towards the disruption of the parasite's intracellular secretory pathway as its primary mechanism of action.[4][5][6][7]

Key Findings:

  • ER Stress and Protein Trafficking: this compound treatment leads to endoplasmic reticulum (ER) stress, inhibiting protein folding, sorting, and trafficking.[3][6][7] This disrupts the establishment of new permeation pathways necessary for parasite survival and proliferation.[4][5][6]

  • Localization: Fluorescently-conjugated this compound has been shown to co-localize with ER-tracker dyes in early-stage parasites, supporting the hypothesis that it acts within this compartment.[6][8]

  • Interacting Proteins: Using proteomic affinity chromatography and cellular thermal shift assays (CETSA), a putative dynamin-like GTPase has been identified as a protein that interacts with this compound.[9] This protein is predicted to be essential in P. falciparum.[9]

  • Metabolic Impact: Untargeted metabolomics studies have shown that this compound is a slow-acting compound, eliciting minimal discernible metabolic changes within a 2.5-hour exposure window, in stark contrast to fast-acting drugs like dihydroartemisinin (DHA).[10]

The proposed mechanism involves this compound interfering with processes within the ER and Golgi apparatus, leading to an accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which is ultimately detrimental to the parasite.[2]

GNF179_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Enters ER ProteinFolding Protein Folding & Sorting This compound->ProteinFolding Inhibits GTPase Putative Dynamin-like GTPase This compound->GTPase Interacts with ER->ProteinFolding Golgi Golgi Apparatus ProteinExport Protein Export & Trafficking Golgi->ProteinExport ProteinSynth Protein Synthesis (Ribosome) ProteinSynth->ER Nascent Polypeptides ProteinFolding->Golgi Correctly folded proteins UPR Unfolded Protein Response (UPR) ProteinFolding->UPR Misfolded proteins accumulate ParasiteDeath Parasite Death UPR->ParasiteDeath Leads to

Caption: Proposed mechanism of this compound action in P. falciparum.

Resistance Mechanisms

A consistent finding across multiple studies is that resistance to this compound and other imidazolopiperazines is primarily mediated by mutations in the P. falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900).[2][11]

  • PfCARL as a Multidrug Resistance Gene: PfCARL is a protein of unknown function localized to the cis-Golgi apparatus.[2] Mutations in PfCARL have been shown to confer resistance to structurally unrelated compounds, suggesting it functions as a multidrug resistance gene rather than the direct target of this compound.[2][11]

  • Other Resistance-Associated Genes: In addition to PfCARL, mutations in pfugt (UDP-galactose transporter, PF3D7_1113300) and pfact (acetyl-CoA transporter, PF3D7_1036800) have also been identified in this compound-resistant parasite lines.[3][12]

The development of resistance through mutations in these genes, which are involved in transport and trafficking, further supports the hypothesis that this compound's mode of action is related to the secretory pathway.

Resistance_Workflow start P. falciparum Culture (e.g., Dd2, 3D7) drug_pressure Continuous In Vitro Drug Pressure (sublethal this compound) start->drug_pressure select_resistant Selection of Resistant Clones drug_pressure->select_resistant wgs Whole Genome Sequencing (WGS) select_resistant->wgs snv_analysis SNV/Indel Analysis (vs. parental strain) wgs->snv_analysis identify_mutations Identify Candidate Resistance Genes (e.g., pfcarl, pfugt) snv_analysis->identify_mutations crispr CRISPR/Cas9 Gene Editing (Introduce mutations into sensitive parasites) identify_mutations->crispr validate Validate Resistance Phenotype (IC50 determination) crispr->validate

Caption: Experimental workflow for identifying this compound resistance mutations.

Quantitative Data Summary

The following tables summarize the reported efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro Efficacy of this compound against P. falciparum

Strain/ConditionThis compound IC₅₀ (nM)NotesReference(s)
Asexual Blood Stages
W2 (multidrug resistant)4.8[1]
Dd2 (wild-type)3.1 - 5.1Baseline sensitivity[2][12]
NF54 (wild-type)5.5Baseline sensitivity[2]
Dd2 + DTT0.385-fold sensitization with UPR induction[2]
NF54 + DTT1.2[2]
Resistant Lines (CRISPR-edited)
Dd2 pfcarl I1139K1400~275-fold resistance[2]
Dd2 pfugt F37V926.4183-fold resistance[12]
Dd2 pfact S242* (stop)>1800>350-fold resistance[12]
Other Stages
Liver Stage (generic)4.5[2]
Stage V Gametocytes9.0 (EC₅₀)Potent transmission-blocking activity[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cₘₐₓ (ng/mL)T½ (hours)AUC (ng·h/mL)F (%)Reference(s)
IV31150 (C₀)7.91580N/A[1]
PO205609.6638051[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

5.1 In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

  • Assay Plate Preparation: The compound of interest (this compound) is serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of ~0.5-1% and a hematocrit of 2%. Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Once thawed, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model (e.g., log[inhibitor] vs. response).

5.2 Cellular Thermal Shift Assay (CETSA) for Target Identification

CETSA identifies protein targets by observing changes in their thermal stability upon ligand binding.[13][14]

  • Sample Preparation: P. falciparum-infected red blood cells are enriched (e.g., using magnetic separation) and lysed to release parasites.

  • Compound Treatment: The intact parasites or parasite lysate is divided into aliquots and treated with either this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: The aliquots are heated to a range of different temperatures (for melt curve analysis) or a single specific temperature (for isothermal dose-response). This causes proteins to denature and aggregate.

  • Separation of Soluble Fraction: Samples are centrifuged to pellet the aggregated proteins. The supernatant containing the soluble, non-denatured proteins is collected.

  • Proteomic Analysis (LC-MS/MS):

    • Proteins in the soluble fraction are digested into peptides.

    • Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each protein in the soluble fraction is quantified across different temperatures and treatment conditions. A protein that binds this compound will typically show increased thermal stability (i.e., more of it remains soluble at higher temperatures) compared to the vehicle control. This "thermal shift" identifies it as a potential target.

Target_ID_Workflow cluster_affinity Proteomic Affinity Chromatography cluster_cetsa Cellular Thermal Shift Assay (CETSA) start_ac Immobilize this compound on a solid support lysate_ac Incubate with parasite lysate start_ac->lysate_ac wash_ac Wash away non-specific binders lysate_ac->wash_ac elute_ac Elute bound proteins wash_ac->elute_ac ms_ac Identify proteins by Mass Spectrometry elute_ac->ms_ac candidate Candidate Target Proteins (e.g., GTPase) ms_ac->candidate start_cetsa Treat parasite lysate with this compound or vehicle heat_cetsa Heat to various temperatures start_cetsa->heat_cetsa centrifuge_cetsa Separate soluble from aggregated proteins heat_cetsa->centrifuge_cetsa ms_cetsa Quantify soluble proteins by Mass Spectrometry centrifuge_cetsa->ms_cetsa ms_cetsa->candidate validation Downstream Validation (Conditional Knockdown, Biophysical Assays) candidate->validation

Caption: Orthogonal workflows for this compound target identification.

Conclusion

This compound is a powerful antimalarial compound from the imidazolopiperazine class that functions by disrupting the secretory pathway of Plasmodium falciparum, leading to ER stress and parasite death. While a putative dynamin-like GTPase has been identified as an interacting partner, the primary mechanism of resistance involves mutations in the Golgi-localized protein PfCARL, which likely acts as a multidrug resistance factor. The comprehensive data gathered through genetic, proteomic, and cellular assays provide a robust foundation for the continued development of imidazolopiperazines and for anticipating and monitoring potential clinical resistance. The experimental frameworks detailed herein serve as a guide for future research into novel antimalarial compounds.

References

GNF179 effect on Plasmodium liver stages

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of GNF179 on Plasmodium Liver Stages

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria eradication efforts are critically dependent on the development of novel therapeutics that target multiple stages of the Plasmodium life cycle, particularly the clinically silent liver stage, to prevent the onset of disease (causal prophylaxis). The imidazolopiperazines (IZPs) represent a promising class of antimalarial compounds with demonstrated activity against liver, blood, and transmission stages. This document provides a detailed technical overview of this compound, a key representative of the IZP class, focusing on its profound effects on Plasmodium liver stages. We consolidate quantitative data, outline experimental protocols, and visualize its mechanism of action and associated resistance pathways.

Mechanism of Action: Targeting the Secretory Pathway

This compound exerts its primary effect by arresting the development of Plasmodium parasites at the earliest stages of liver infection.[1] High-resolution microscopy reveals that parasites treated with this compound fail to develop beyond the initial small, rounded trophozoite stage, an effect observed even earlier than that of established antimalarials like atovaquone.[1]

The molecular mechanism is distinct from many known antimalarials. This compound does not target the parasite's cytochrome bc1 complex or rapidly inhibit protein biosynthesis in the same manner as cycloheximide.[1] Instead, accumulating evidence points towards the parasite's intracellular secretory pathway as the primary target.[2][3] Studies using fluorescently-conjugated this compound show that the compound localizes to the endoplasmic reticulum (ER) in early-stage parasites.[2][3][4][5] Treatment with IZPs like this compound leads to ER expansion, inhibits protein trafficking, and blocks the establishment of new permeation pathways essential for parasite survival and growth within the hepatocyte.[2][3] This disruption of the ER and Golgi-related processes ultimately halts parasite development.

GNF179_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_intervention ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Protein Trafficking Inhibition INHIBITION ER->Inhibition Export Protein Export to Host Cell Golgi->Export Secretion This compound This compound This compound->ER Inhibition->Golgi Prophylaxis_Workflow cluster_outcomes start Select Mice Groups dosing Administer Single Oral Dose start->dosing infection Infect with P. berghei Sporozoites (IV) dosing->infection monitoring Monitor for Blood Stage Parasitemia (Daily Blood Smears) infection->monitoring split monitoring->split control_outcome Result: Parasitemia Detected (e.g., Day 4-5) gnf179_outcome Result: No Parasitemia Detected (Causal Prophylaxis) split->control_outcome Vehicle Control Group split->gnf179_outcome this compound (15mg/kg) Group Resistance_Mechanism cluster_wt Wild-Type Parasite cluster_mut Resistant Parasite wt_golgi Wild-Type PfCARL (Golgi-localized) wt_outcome Parasite Development ARRESTED wt_golgi->wt_outcome Normal Drug Interaction mut_golgi Mutated PfCARL (Golgi-localized) mut_outcome Parasite Development CONTINUES mut_golgi->mut_outcome Impaired Drug Interaction/ Compensatory Effect This compound This compound Treatment This compound->wt_golgi This compound->mut_golgi

References

GNF179's Potent Campaign Against Asexual Malaria Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimalarial compound GNF179 and its activity against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

This compound, an imidazolopiperazine compound, has demonstrated potent low nanomolar efficacy against asexual blood stages of P. falciparum.[1] Its unique mechanism of action, targeting the parasite's secretory pathway, offers a promising avenue for the development of new antimalarial therapies, particularly in the face of growing resistance to existing drugs.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various strains of P. falciparum, including both drug-sensitive and drug-resistant lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values consistently highlight its potent parasiticidal effects.

StrainResistance PhenotypeIC50 (nM)EC50 (nM)Reference
Dd2Chloroquine-resistant, Pyrimethamine-resistant3.1 ± 0.25-[1]
NF54Drug-sensitive5.5 ± 0.399[1]
KAD452-R3KAF156-resistant (pfcarl mutations)->10,000[2][3]
Dd2 pfcarl P822LThis compound-selected mutant>300-[1]
Dd2 pfcarl S1076IThis compound-selected mutant>300-[1]
NF54 pfcarl L830VCRISPR-edited mutant-2550[1]

Table 1: In Vitro Activity of this compound Against Asexual Blood Stages of P. falciparum

Data compiled from multiple studies illustrates the potent low-nanomolar activity of this compound against wild-type parasite strains. Notably, resistance to this compound is strongly associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), leading to a significant increase in IC50 and EC50 values.[1][2]

Compound ConjugateWild-Type (nM)KAF156-Resistant (KAD452-R3) (nM)Reference
This compound5>10,000[2][4]
This compound-Coumarin11200>10,000[2][3][4]
This compound-NBD19>10,000[2][3][4]

Table 2: Activity of this compound and its Fluorescent Conjugates

Fluorescently-tagged versions of this compound, while showing reduced potency compared to the parent compound, retain their mechanism of action, as evidenced by the cross-resistance observed in the KAF156-resistant strain.[3][4]

Mechanism of Action: Disruption of the Secretory Pathway

This compound exerts its antimalarial effect by targeting the intracellular secretory pathway of the parasite, leading to endoplasmic reticulum (ER) stress and the inhibition of protein trafficking.[2][5] This disruption prevents the proper sorting and export of proteins essential for parasite survival and the remodeling of the host red blood cell.

The compound has been shown to localize to the ER of early-stage parasites.[2][3] Treatment with this compound results in the accumulation of ubiquitinated proteins, a hallmark of ER stress, and morphological changes including ER expansion.[4] This mode of action is distinct from many current antimalarials that target processes like hemoglobin digestion or folate synthesis.

GNF179_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localizes to ER Protein_Folding Protein Folding & Sorting This compound->Protein_Folding Inhibits ER->Protein_Folding Protein_Export Protein Export (e.g., to RBC membrane) Protein_Folding->Protein_Export ER_Stress ER Stress & Unfolded Protein Response Protein_Folding->ER_Stress Leads to Parasite_Death Parasite Death Protein_Export->Parasite_Death Essential for Survival ER_Stress->Parasite_Death Induces

Caption: Proposed mechanism of action for this compound in P. falciparum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the IC50 values of antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasite cultures are synchronized at the ring stage by two consecutive treatments with 5% D-sorbitol.

2. Assay Procedure:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of this compound are prepared in culture medium in a 96-well black, clear-bottom microtiter plate.

  • Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • The plate is incubated for 72 hours under the standard culture conditions.

  • Following incubation, the plate is frozen at -80°C to lyse the red blood cells.

  • The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well.

  • The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

SYBR_Green_Workflow cluster_workflow SYBR Green I Assay Workflow start Start: Synchronized Ring-Stage Culture prepare_plates Prepare 96-well plate with serial dilutions of this compound start->prepare_plates add_parasites Add parasites to wells (0.5% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubate Incubate for 72 hours at 37°C add_parasites->incubate freeze_thaw Freeze-thaw plate to lyse cells incubate->freeze_thaw add_sybr Add SYBR Green I lysis buffer freeze_thaw->add_sybr incubate_dark Incubate in dark for 1 hour add_sybr->incubate_dark read_fluorescence Read fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Caption: Workflow for the SYBR Green I-based susceptibility assay.

Protein Export Inhibition Assay

This assay assesses the effect of this compound on the trafficking of parasite proteins to the host red blood cell.

1. Parasite Line:

  • A P. falciparum line expressing a reporter protein fused to Green Fluorescent Protein (GFP) and a PEXEL export signal (e.g., KAHRP-GFP) is used.

2. Treatment and Imaging:

  • Synchronized ring-stage parasites are treated with a sublethal concentration of this compound (e.g., 5 nM for sensitive strains) or a vehicle control (DMSO) for 16-24 hours.

  • At the trophozoite stage, the infected red blood cells are harvested.

  • For immunofluorescence, the cells are fixed, permeabilized, and stained with primary antibodies against GFP and ER-resident proteins (e.g., PfPDI) or Golgi markers (e.g., PfERD2).

  • Fluorescently labeled secondary antibodies are used for detection.

  • Cells are imaged using confocal microscopy to observe the localization of the GFP-tagged reporter protein.

3. Analysis:

  • In untreated parasites, the GFP signal is expected to be observed in the red blood cell cytoplasm, indicating successful export.

  • In this compound-treated parasites, inhibition of protein export results in the accumulation of the GFP signal within the parasite, often co-localizing with ER or Golgi markers.

Protein_Export_Workflow cluster_workflow Protein Export Inhibition Assay start Start: Ring-stage parasites expressing KAHRP-GFP treatment Treat with this compound or DMSO control for 16-24h start->treatment harvest Harvest trophozoite-stage parasites treatment->harvest immunostaining Fix, permeabilize, and immunostain for GFP and ER/Golgi markers harvest->immunostaining imaging Image with confocal microscopy immunostaining->imaging analysis Analyze GFP localization imaging->analysis

Caption: Experimental workflow for the protein export inhibition assay.

References

GNF179: A Technical Guide to its Transmission-Blocking Potential in Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific data and methodologies surrounding GNF179, an imidazolopiperazine compound with significant potential as a transmission-blocking agent in the fight against malaria. This document provides a consolidated resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Executive Summary

This compound, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent activity against multiple life-cycle stages of Plasmodium falciparum, including the sexual stages responsible for transmission from human to mosquito. Its primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and the inhibition of essential protein trafficking. This multifaceted activity profile makes this compound a compelling subject for ongoing malaria eradication research.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against asexual and sexual stages of P. falciparum.

Table 1: In Vitro Activity of this compound against Asexual Stages of Plasmodium falciparum

Parasite StrainAssay MethodIC50 (nM)Reference
Dd2 (drug-resistant)SYBR Green I3.1 ± 0.25[1]
NF54 (drug-sensitive)SYBR Green I5.5 ± 0.39[1]
W2 (multidrug-resistant)Not Specified4.8[2]

Table 2: In Vitro and Ex Vivo Activity of this compound against Sexual Stages (Gametocytes) of Plasmodium falciparum

Parasite Stage/IsolateAssay MethodEndpointConcentration for Complete InhibitionReference
Stage V GametocytesCellular AssayEC509 nM[1]
Field-isolated GametocytesEx Vivo DMFAOocyst Formation5 nM[3]

Experimental Protocols

Asexual Stage Drug Susceptibility Testing: SYBR Green I-Based Assay

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

a. Parasite Culture:

  • P. falciparum strains (e.g., Dd2, NF54) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Cultures are synchronized at the ring stage prior to the assay.

b. Assay Procedure:

  • Serially dilute this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubate the plates for 72 hours under standard culture conditions.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. SYBR Green I intercalates with parasite DNA.

  • Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Gametocyte Viability and Transmission-Blocking Assays

This assay assesses the direct effect of this compound on the viability of mature, transmissible stage V gametocytes.

a. Gametocyte Production:

  • Induce gametocytogenesis in P. falciparum cultures.

  • Mature gametocytes to stage V over approximately 12-14 days.

b. Assay Procedure:

  • Purify mature stage V gametocytes.

  • Expose the gametocytes to serial dilutions of this compound for a defined period (e.g., 48 hours).

  • Assess gametocyte viability using methods such as:

    • ATP quantification: Measure the intracellular ATP levels, which correlate with cell viability.

    • Flow cytometry: Use fluorescent viability dyes to differentiate between live and dead gametocytes.

    • Microscopy: Morphological assessment of gametocyte integrity.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

The SMFA and its ex vivo adaptation, the DMFA, are the gold-standard assays to evaluate the transmission-blocking activity of a compound.[4][5][6]

a. Assay Components:

  • Mature P. falciparum stage V gametocytes (from in vitro culture or field isolates).

  • Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae).

  • Membrane feeding apparatus.

b. Assay Procedure:

  • Mix mature gametocytes with human erythrocytes and serum to create an infectious blood meal.

  • Add this compound at various concentrations to the blood meal. A control group receives the vehicle (e.g., DMSO) only.

  • Allow mosquitoes to feed on the blood meal through an artificial membrane for a defined period.

  • Maintain the engorged mosquitoes for 7-10 days to allow for oocyst development in the midgut.

  • Dissect the mosquito midguts and stain with mercurochrome to visualize and count the oocysts.

  • Determine the transmission-blocking activity by comparing the number of oocysts in the this compound-treated groups to the control group. The percentage reduction in oocyst intensity and prevalence is calculated. A study using an ex vivo DMFA with field-isolated gametocytes demonstrated that this compound completely inhibited oocyst formation at a concentration of 5 nM.[3]

Protein Export Inhibition Assay

This assay investigates the effect of this compound on the trafficking of parasite proteins to the host red blood cell.

a. Transgenic Parasite Line:

  • Utilize a P. falciparum line expressing a reporter protein (e.g., Green Fluorescent Protein - GFP) fused to a parasite protein that is normally exported into the red blood cell.

b. Assay Procedure:

  • Synchronize the transgenic parasites at the ring or early trophozoite stage.

  • Treat the parasites with this compound at a concentration known to affect parasite growth. Include a known protein export inhibitor (e.g., Brefeldin A) as a positive control.

  • Incubate for a period that allows for protein expression and export (e.g., 18-24 hours).

  • Observe the localization of the GFP-tagged protein using fluorescence microscopy.

  • Inhibition of protein export is indicated by the retention of the fluorescent signal within the parasite, whereas in untreated controls, the signal is observed in the red blood cell cytoplasm.

Mechanism of Action: Signaling Pathways and Workflows

This compound's primary mechanism of action is the disruption of the Plasmodium falciparum intracellular secretory pathway.[7] This leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately inhibiting the export of proteins essential for parasite survival and host cell remodeling.

GNF179_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Protein Synthesis Protein Synthesis Protein Folding & Trafficking Protein Folding & Trafficking Protein Synthesis->Protein Folding & Trafficking ER Stress ER Stress Protein Folding & Trafficking->ER Stress Leads to Secretory Pathway Secretory Pathway Protein Folding & Trafficking->Secretory Pathway Normal Function Parasite Viability Parasite Viability ER Stress->Parasite Viability Reduces Protein Sorting Protein Sorting Protein Export (PTEX) Protein Export (PTEX) Protein Sorting->Protein Export (PTEX) This compound This compound This compound->Protein Folding & Trafficking Inhibition Secretory Pathway->Protein Sorting Host Cell Remodeling Host Cell Remodeling Protein Export (PTEX)->Host Cell Remodeling Host Cell Remodeling->Parasite Viability

Caption: Mechanism of this compound action on the Plasmodium secretory pathway.

The imidazolopiperazines, including this compound, are thought to interfere with protein folding, sorting, and trafficking within the ER. This disruption leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and causing ER stress. The subsequent inhibition of protein export prevents the parasite from modifying the host red blood cell, a process crucial for nutrient uptake and immune evasion, ultimately leading to parasite death.

Experimental_Workflow_SMFA Gametocyte Culture Gametocyte Culture Infectious Blood Meal Preparation Infectious Blood Meal Preparation Gametocyte Culture->Infectious Blood Meal Preparation This compound Treatment This compound Treatment Infectious Blood Meal Preparation->this compound Treatment Mosquito Feeding Mosquito Feeding This compound Treatment->Mosquito Feeding Mosquito Incubation Mosquito Incubation Mosquito Feeding->Mosquito Incubation Midgut Dissection Midgut Dissection Mosquito Incubation->Midgut Dissection Oocyst Counting Oocyst Counting Midgut Dissection->Oocyst Counting Data Analysis Data Analysis Oocyst Counting->Data Analysis

Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).

This workflow outlines the key steps in assessing the transmission-blocking potential of this compound using the gold-standard SMFA. The process begins with the culture of mature gametocytes, which are then mixed with blood and treated with this compound before being fed to mosquitoes. After an incubation period, the mosquito midguts are dissected to quantify oocyst formation, providing a direct measure of the compound's ability to block transmission.

Conclusion

This compound exhibits potent transmission-blocking activity against Plasmodium falciparum by disrupting the parasite's essential secretory pathway. The data and methodologies presented in this guide underscore its significance as a tool for research and a potential lead for the development of novel antimalarial therapies aimed at eradicating malaria. Further investigation into its precise molecular targets and mechanisms of resistance will be crucial for its future development.

References

The Role of SEY1 Protein in GNF179 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a potent imidazolopiperazine analog, has demonstrated significant antimalarial activity. Recent research has elucidated that its mechanism of action is intrinsically linked to the Plasmodium SEY1 protein, a dynamin-like GTPase crucial for maintaining the structural integrity of the endoplasmic reticulum (ER). This technical guide provides an in-depth analysis of the interaction between this compound and SEY1, summarizing key quantitative data, detailing experimental protocols used to uncover this relationship, and visualizing the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in parasitology and drug development, offering insights into a novel druggable target for antimalarial therapies.

Introduction to this compound and SEY1

This compound is an orally active antimalarial compound with potent activity against multiple stages of the Plasmodium life cycle, including drug-resistant strains.[1][2][3] Its mode of action has been a subject of intense investigation, with initial studies pointing towards disruption of the parasite's secretory pathway and induction of ER stress.[4][5][6]

SEY1, or Synthetic Enhancer of YOP1, is a dynamin-like GTPase that plays a critical role in homotypic fusion of ER membranes.[7][8][9][10][11] This process is essential for maintaining the tubular network structure of the ER.[8][12] SEY1 homologues are found in various organisms, including yeast (Saccharomyces cerevisiae) and the malaria parasite, Plasmodium falciparum.[7][12] In P. falciparum, SEY1 has been identified as an essential gene, making it an attractive target for therapeutic intervention.[7][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction between this compound and SEY1.

Table 1: In Vitro Potency of this compound

ParameterValueOrganism/StrainReference
IC504.8 nMP. falciparum (W2, multidrug-resistant)[1]
IC50 (unmodified)5 nMP. falciparum[14]
IC50 (NBD-conjugated)19 nMP. falciparum[14]
IC50 (Coumarin-1-conjugated)1.2 µMP. falciparum[14]
EC50 (WT Gametocytes)9 nMP. falciparum (NF54)[2]
EC50 (PfCARL L830V Gametocytes)2.55 µMP. falciparum (NF54)[2]

Table 2: Effect of this compound on Plasmodium vivax SEY1 (PvSEY1) GTPase Activity

ConditionGTPase ActivityReference
PvSEY1-myc lysateBaseline[7]
+ 125 µM this compoundSignificantly inhibited[7]
+ 125 µM Artemisinin (control)No significant inhibition[7]

Table 3: Morphological Changes in P. falciparum upon this compound Treatment

OrganelleObservationMean Distance from Nucleus (DMSO)Mean Distance from Nucleus (this compound)Reference
Endoplasmic ReticulumAltered morphologyN/AN/A[7]
Golgi ApparatusDetached from the nucleus0.466 µm +/- 0.591 µm1.46 µm +/- 0.96 µm[7]

Signaling and Functional Pathways

The interaction between this compound and SEY1 disrupts the normal functioning of the ER, a critical organelle for protein synthesis and lipid metabolism.

SEY1-Mediated Endoplasmic Reticulum Fusion

SEY1 facilitates the fusion of ER membranes through a GTP-dependent mechanism. This process is vital for maintaining the interconnected tubular network of the ER.

SEY1_ER_Fusion cluster_membrane1 ER Membrane 1 cluster_membrane2 ER Membrane 2 SEY1_1 SEY1 Dimer SEY1 Dimerization (GTP-dependent) SEY1_1->Dimer SEY1_2 SEY1 SEY1_2->Dimer GTP GTP GTP->SEY1_1 GTP->SEY1_2 Tethering Membrane Tethering Dimer->Tethering Fusion Membrane Fusion Tethering->Fusion This compound This compound This compound->Dimer Inhibits GTPase Activity & Dimerization

Caption: SEY1-mediated ER membrane fusion pathway and its inhibition by this compound.

This compound's Impact on the Secretory Pathway

By inhibiting SEY1, this compound causes significant stress on the ER, leading to downstream effects on protein trafficking and the morphology of the Golgi apparatus. This disruption of the secretory pathway is a key contributor to the compound's antimalarial activity.

GNF179_Secretory_Pathway This compound This compound SEY1 SEY1 GTPase This compound->SEY1 ER_Fusion ER Membrane Fusion SEY1->ER_Fusion ER_Homeostasis ER Homeostasis & Integrity ER_Fusion->ER_Homeostasis Protein_Folding Protein Folding & Trafficking ER_Homeostasis->Protein_Folding Parasite_Growth Parasite Growth & Viability ER_Homeostasis->Parasite_Growth Golgi Golgi Function Protein_Folding->Golgi Golgi->Parasite_Growth

Caption: The downstream effects of this compound on the parasite's secretory pathway.

Experimental Protocols

The identification of SEY1 as the target of this compound was the result of a multi-faceted approach employing cutting-edge experimental techniques.

Target Identification Workflow

A combination of chemical genetics and proteomic affinity chromatography was used to pinpoint SEY1 as a primary target of this compound.[7][13][15]

Target_ID_Workflow cluster_methods Omics-Based Methodologies Chem_Gen Chemical Genetics Candidate_List Ranked List of Potential Targets Chem_Gen->Candidate_List Proteomic_AC Proteomic Affinity Chromatography (this compound-linked beads) Proteomic_AC->Candidate_List SEY1_ID Identification of SEY1 as a High-Confidence Candidate Candidate_List->SEY1_ID Validation Target Validation SEY1_ID->Validation

References

GNF179's Impact on Parasite Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The imidazolopiperazine (IZP) GNF179 is a potent, multi-stage antimalarial compound. Its mechanism of action is distinct from classical antimalarials, centering on the disruption of the parasite's secretory pathway. Evidence indicates that this compound localizes to the endoplasmic reticulum (ER), where it inhibits protein trafficking, leading to ER stress and the accumulation of unfolded proteins. This ultimately overwhelms the parasite's minimal Unfolded Protein Response (UPR) capacity, resulting in cell death. Chemical induction of the UPR sensitizes parasites to this compound, confirming the link between its antimalarial activity and the integrity of the ER and protein export pathways. This document provides a technical overview of these processes, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound and the Parasite Secretory Pathway

This compound is a member of the imidazolopiperazine (IZP) class of compounds, which includes the clinical candidate KAF156 (Ganaplacide).[1][2] These molecules exhibit potent activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1] A key feature of the Plasmodium parasite's lifecycle within human erythrocytes is its extensive remodeling of the host cell. To achieve this, the parasite exports hundreds of proteins, placing a heavy reliance on its secretory pathway, which begins in the endoplasmic reticulum (ER).[3] The ER is responsible for the correct folding and modification of these secreted and membrane-bound proteins. Any disruption to this pathway can induce ER stress, a state characterized by the accumulation of misfolded or unfolded proteins.[4]

Mechanism of Action: Targeting the ER and Protein Trafficking

This compound's primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway.[5][6] Cellular localization studies using fluorescently-conjugated this compound have demonstrated that the compound co-localizes with ER-tracker dyes, confirming its accumulation in the parasite's endoplasmic reticulum.[7][8]

Upon localization to the ER, this compound is understood to:

  • Inhibit Protein Sorting and Trafficking: The compound prevents the proper sorting and transport of newly synthesized proteins.[5][6]

  • Block Protein Export: Treatment with this compound leads to the accumulation of proteins within the parasite, indicating an impairment of protein export from the ER/Golgi complex.[7]

  • Cause ER Expansion: The disruption of protein trafficking and subsequent accumulation of cargo leads to a noticeable expansion of the ER.[2]

This cascade of effects suggests that this compound does not have a single protein target but rather disrupts a crucial process within the secretory pathway, leading to a lethal bottleneck in protein export.

Induction of Endoplasmic Reticulum Stress

The blockage of protein trafficking by this compound inevitably leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress.[5]

3.1 The Parasite Unfolded Protein Response (UPR)

In most eukaryotes, ER stress activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis by upregulating ER chaperones, enhancing protein degradation pathways, and transiently attenuating protein translation.[4] However, bioinformatic analyses reveal that Plasmodium falciparum lacks the canonical transcriptional arms of the UPR.[9] The parasite does possess a PERK-like kinase, which can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[3] This phosphorylation leads to a global attenuation of protein synthesis, buying the cell time to resolve the stress.[3][9] Due to its lack of a robust transcriptional response, the parasite is considered hypersensitive to ER stress.[3][9]

3.2 Evidence for this compound-Induced ER Stress

The link between this compound's activity and ER stress is strongly supported by chemical sensitization experiments. Inducing a mild ER stress in parasites using dithiothreitol (DTT), a reducing agent that disrupts protein disulfide bond formation, significantly enhances their sensitivity to this compound.[1] This suggests that the parasite's ability to cope with this compound is dependent on its protein-folding capacity; when that capacity is already compromised by DTT, the effects of this compound become more potent.[1] Conversely, parasite lines with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), a Golgi-localized protein implicated in drug resistance, do not exhibit this sensitization, further linking the drug's mechanism to the secretory pathway.[1]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in several studies, highlighting its efficacy and the impact of ER stress on its activity.

Table 1: In Vitro Potency of this compound against P. falciparum

Parasite Stage / Strain Assay Type IC50 / EC50 (nM) Reference
Asexual Blood Stage (General) - ~6 [1]
Asexual Blood Stage (W2 Strain) - 4.8 [10]

| Stage V Gametocytes | MitoTracker Viability | 9 |[1] |

Table 2: Sensitization of Wild-Type P. falciparum to this compound under DTT-Induced ER Stress

Parasite Strain Condition This compound IC50 (nM) Fold Sensitization Reference
Dd2 This compound alone 3.1 ± 0.25 - [1]
Dd2 This compound + 200 nM DTT 0.38 ± 0.1 ~8x [1]
NF54 This compound alone 5.5 ± 0.39 - [1]

| NF54 | this compound + 200 nM DTT | 1.2 ± 0.22 | ~5x |[1] |

Key Experimental Methodologies

5.1 Parasite Culture and Drug Susceptibility Assays

  • Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at a defined hematocrit (e.g., 2-4%) in RPMI 1640 medium supplemented with AlbuMAX or human serum, under a low-oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[1][11]

  • SYBR Green I Assay: This is the standard method for determining IC50 values. Asynchronous or synchronized ring-stage parasites are plated in 96-well plates with serial dilutions of the test compound (e.g., this compound). After a 72-hour incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added. The fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a plate reader (excitation ~485 nm, emission ~530 nm).[1][12][13] IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

5.2 ER Stress Induction and Analysis

  • Chemical Induction: To induce ER stress, parasite cultures are pre-exposed to a low concentration of Dithiothreitol (DTT), typically 200 nM, for a short period (e.g., 4 hours) before the addition of this compound.[1] Higher concentrations (e.g., 10 mM for 1 hour) can be used to study the parasite's acute response to severe ER stress.[9][14]

  • Analysis of UPR Markers: The activation of the parasite's UPR can be assessed by Western blot analysis for the phosphorylation of eIF2α using a phospho-specific antibody.[9]

5.3 Cellular Localization Studies

  • Methodology: Live-cell fluorescence microscopy is used to determine the subcellular localization of this compound.

  • Protocol: Parasites are incubated with a fluorescently labeled version of this compound (e.g., this compound-NBD or this compound-Coumarin1) and a commercially available live-cell organelle stain, such as ER-Tracker™ Red.[2][7] After a short incubation (e.g., 30 minutes), the parasites are washed, and images are captured using a fluorescence microscope to assess the colocalization of the signals.[7]

Visualized Pathways and Workflows

GNF179_Mechanism cluster_parasite Plasmodium Parasite This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localizes to SecretoryPathway Secretory Pathway (Protein Trafficking & Export) This compound->SecretoryPathway Inhibits ER->SecretoryPathway ProteinSynth Protein Synthesis (Ribosome) ProteinSynth->SecretoryPathway Nascent Proteins UnfoldedProteins Accumulation of Unfolded Proteins SecretoryPathway->UnfoldedProteins leads to ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Death Parasite Death ER_Stress->Death Overwhelms UPR, leading to eIF2a eIF2α Phosphorylation UPR->eIF2a TranslationAtten Translational Attenuation eIF2a->TranslationAtten

Caption: this compound inhibits the secretory pathway, causing ER stress and parasite death.

Sensitization_Workflow start Start: Synchronized Ring-Stage Parasite Culture split Split Culture into Two Groups start->split groupA Group A: Control (No Pre-treatment) split->groupA groupB Group B: Pre-treat with 200 nM DTT (4 hours) split->groupB plate Plate Parasites into 96-well Plates with This compound Serial Dilutions groupA->plate groupB->plate incubate Incubate for 72 hours (37°C, gas mixture) plate->incubate lyse Add Lysis Buffer with SYBR Green I incubate->lyse read Measure Fluorescence (Ex: 485nm, Em: 530nm) lyse->read analyze Analyze Data: Calculate IC50 for each group and compare read->analyze end End: Determine Fold Sensitization analyze->end

Caption: Workflow for assessing this compound sensitization under induced ER stress.

Logical_Relationship This compound and the Parasite UPR This compound This compound Action: Inhibition of Protein Trafficking ER_Stress ER Stress (Unfolded Protein Load) This compound->ER_Stress Causes Parasite_UPR Parasite UPR Capacity ER_Stress->Parasite_UPR Challenges Outcome Homeostasis Overwhelmed => Parasite Death ER_Stress->Outcome Exceeds PERK PERK-eIF2α Pathway: Translational Attenuation Parasite_UPR->PERK Primary Response Transcriptional Transcriptional Response: (Upregulation of Chaperones) - ABSENT - Parasite_UPR->Transcriptional Lacks Parasite_UPR->Outcome Is Insufficient to Prevent

Caption: this compound-induced stress overwhelms the parasite's limited UPR capacity.

Conclusion

This compound represents a class of antimalarials with a novel mechanism of action centered on the disruption of the parasite's secretory pathway. By localizing to the ER and inhibiting protein trafficking, it induces a state of ER stress that the parasite is ill-equipped to handle due to its minimal UPR. The resulting accumulation of unfolded proteins is cytotoxic, leading to parasite death. The potent, multi-stage activity of this compound underscores the parasite's reliance on a high-fidelity secretory system and validates this pathway as a key target for the development of next-generation antimalarial therapies.

References

Methodological & Application

Application Notes and Protocols for the Oral Administration of GNF179 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of the imidazolopiperazine compound GNF179 in mouse models of parasitic diseases. The information compiled is intended to guide preclinical research into the efficacy, pharmacokinetics, and mechanism of action of this promising antimalarial candidate.

Application Note 1: Antimalarial Efficacy in Plasmodium Infection Models

This compound, a member of the imidazolopiperazine (IZP) class, has demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites, making it a subject of significant interest for both treatment and prophylactic applications.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for imidazolopiperazine compounds in mouse models. While specific data for this compound is limited in publicly available literature, data from closely related analogs within the same class provide a strong indication of its expected performance.

Table 1: In Vivo Antimalarial Efficacy of Imidazolopiperazines (Oral Administration)

Mouse ModelParasite SpeciesDosing RegimenEfficacy EndpointResultCitation
N/APlasmodium spp.10 mg/kg (single dose)ProphylaxisComplete protection from mosquito-borne infection
Swiss MiceP. berghei100 mg/kg (single dose)Parasitemia Reduction (4-Day Test)99.4% reduction[1]
Swiss MiceP. berghei30 mg/kg (single dose)Parasitemia Reduction (4-Day Test)99.5% reduction[2]
Swiss MiceP. berghei2.2 mg/kgED₉₉ (99% Effective Dose)2.2 mg/kg[2]
Swiss MiceP. berghei26.5 mg/kgED₉₉ (99% Effective Dose)26.5 mg/kg (unsubstituted core analog)[2]

Table 2: Representative Pharmacokinetic Parameters of an Imidazolopiperazine in Rats (Oral Administration)

ParameterValue
Dose 10 mg/kg
Cmax 32.2 ng/mL
Tmax N/A
AUC N/A
Oral Bioavailability (F%) 6.91%
Half-life (t½) 3.67 hours
Note: This data is for a related chalcone compound and is provided for context on typical oral PK studies; specific this compound mouse PK data is not publicly available.[3]
Experimental Protocols

Protocol 1: this compound Formulation for Oral Administration

For preclinical studies, a compound's formulation is critical for ensuring consistent delivery and absorption. Based on protocols for other imidazolopiperazines, the following vehicle is recommended.

  • Vehicle Composition:

    • 75% PEG300 (Polyethylene glycol 300)[2]

    • 25% D5W (5% Dextrose in sterile water)[2]

  • Alternative Vehicle:

    • 7% Tween 80[4]

    • 3% Ethanol[4]

    • 90% Sterile Water[4]

  • Preparation Steps:

    • Weigh the required amount of this compound powder based on the desired concentration and dosing volume (typically 5-10 mL/kg body weight).

    • If using the PEG300/D5W vehicle, first dissolve the this compound powder in PEG300. Gentle warming and vortexing may be required to fully dissolve the compound.

    • Once dissolved, add the D5W solution to the correct volume and mix thoroughly to create a homogenous solution.

    • Prepare the formulation fresh on the day of dosing.

Protocol 2: Standard Procedure for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds.

  • Materials:

    • Appropriately sized mouse (e.g., Swiss Webster or C57BL/6 for P. berghei; humanized NOD-scid IL2Rγnull for P. falciparum).

    • This compound formulation.

    • 1 mL syringe.

    • 20-22 gauge, 1.5-inch stainless steel gavage needle with a rounded tip.[1][2]

  • Procedure:

    • Weigh the mouse to calculate the precise dosing volume (not to exceed 10 mL/kg).[5]

    • Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body. The head should be gently extended back to create a straight line through the neck and esophagus.[1]

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[1]

    • Fill the syringe with the calculated volume of this compound formulation and attach the gavage needle.

    • Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If any resistance is felt, withdraw and re-insert.[1]

    • Once the needle reaches the pre-measured depth, slowly depress the syringe plunger to administer the solution.

    • Gently remove the needle along the same path of insertion.

    • Monitor the mouse for 5-10 minutes post-procedure for any signs of distress.[5]

Protocol 3: Plasmodium berghei 4-Day Suppressive Test

This is the standard preclinical test to determine the in vivo efficacy of blood-stage antimalarials.

  • Model: Swiss Webster or ICR mice.

  • Infection:

    • Obtain P. berghei (chloroquine-sensitive strain, e.g., ANKA) infected blood from a donor mouse with 20-30% parasitemia.

    • Dilute the infected blood in a suitable medium (e.g., Alsever's solution or saline) so that the final inoculum contains 1 x 10⁷ parasitized red blood cells in 0.2 mL.[6]

    • Inject each mouse intraperitoneally (IP) with 0.2 mL of the inoculum (Day 0).[6]

  • Treatment:

    • Randomly divide mice into groups (e.g., Vehicle control, Chloroquine positive control, this compound dose groups).

    • Two to four hours post-infection, administer the first oral dose of the assigned treatment via gavage.

    • Continue daily oral dosing for four consecutive days (Days 0, 1, 2, and 3).[5][6]

  • Efficacy Assessment:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa.

    • Determine the percentage of parasitized red blood cells (% parasitemia) by counting at least 1000 total red blood cells under a microscope.

    • Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.[4]

    • Monitor mice daily for mean survival time.

Protocol 4: P. falciparum Efficacy Test in Humanized Mice

This model allows for the testing of compounds against the primary human malaria parasite.

  • Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells (huRBCs).

  • Engraftment and Infection:

    • Engraft mice with human erythrocytes via daily intraperitoneal injections until a stable chimerism of >40% huRBCs is achieved.

    • Infect the engrafted mice by intravenous (IV) injection of P. falciparum (e.g., 3D7 strain) infected huRBCs.

    • Monitor parasitemia daily by Giemsa-stained blood smears until it reaches approximately 1-2%.

  • Treatment and Assessment:

    • Once the infection is established, initiate oral treatment with this compound as described in Protocol 2.

    • Administer treatment daily for 4-7 days.

    • Monitor parasitemia daily to determine the rate of parasite clearance.

    • Calculate efficacy based on the reduction in parasitemia compared to vehicle-treated controls.

Mandatory Visualizations

GNF179_Mechanism cluster_parasite Plasmodium Parasite This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Targets ProteinFolding Protein Folding & Trafficking This compound->ProteinFolding Inhibits ER_Stress ER Stress ER->ER_Stress Induces SecretoryPathway Secretory Pathway ER->SecretoryPathway Essential for ParasiteGrowth Parasite Growth & Survival ProteinFolding->ParasiteGrowth Supports Apoptosis Parasite Death ER_Stress->Apoptosis Leads to SecretoryPathway->ProteinFolding Includes

Caption: Proposed mechanism of action for this compound in Plasmodium.

Four_Day_Suppressive_Test Start Day 0: Infect Mice with P. berghei (1x10^7 pRBCs) Treat_D0 Day 0 (2-4h post-infection): Administer 1st Oral Dose (Vehicle, this compound, CQ) Start->Treat_D0 Treat_D1 Day 1: Administer 2nd Oral Dose Treat_D0->Treat_D1 Treat_D2 Day 2: Administer 3rd Oral Dose Treat_D1->Treat_D2 Treat_D3 Day 3: Administer 4th Oral Dose Treat_D2->Treat_D3 Assess_D4 Day 4: Prepare Blood Smears Determine % Parasitemia Treat_D3->Assess_D4 Analysis Calculate % Suppression vs. Vehicle Control Assess_D4->Analysis

Caption: Workflow for the P. berghei 4-day suppressive test.

Application Note 2: Evaluation in Cryptosporidium Infection Models (Hypothetical Application)

While this compound is primarily characterized as an antimalarial, its mechanism targeting fundamental cellular processes in apicomplexans suggests potential broader activity. Researchers may wish to evaluate this compound against Cryptosporidium, a related protozoan parasite that causes severe diarrheal disease.

Note: To date, there is no specific published data on the oral administration of this compound for treating cryptosporidiosis in mouse models. The following protocols are standard methods used to test novel compounds against Cryptosporidium parvum.[7][8]

Experimental Protocols

Protocol 5: Cryptosporidium parvum Infection in Neonatal Mice

Neonatal mice are highly susceptible to C. parvum infection and are a standard model for efficacy testing.

  • Model: Neonatal Swiss Webster or BALB/c mice (4-7 days old).[7]

  • Inoculum:

    • Obtain viable C. parvum oocysts (e.g., Iowa strain).

    • Prepare an inoculum of 1 x 10⁵ to 1 x 10⁶ oocysts in 50 µL of phosphate-buffered saline (PBS).

  • Infection:

    • Administer 50 µL of the oocyst suspension to each neonatal mouse via oral gavage using a flexible tube to prevent injury.

    • Return pups to their dam. The infection will establish in the small intestine.

  • Treatment:

    • Initiate oral treatment with this compound (formulated as in Protocol 1) at a designated time post-infection (e.g., 3 days post-infection).

    • Administer treatment daily for a specified duration (e.g., 7-10 consecutive days).[7]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Collect the entire small intestine for histological analysis or the intestinal contents for oocyst counting.

    • Quantify the parasite burden by counting oocysts per intestinal section or via qPCR of parasite-specific genes.

    • Efficacy is determined by the reduction in parasite load compared to a vehicle-treated control group.[7][8]

Mandatory Visualization

Crypto_Workflow Infect Day 0: Infect Neonatal Mice with C. parvum oocysts Treatment Days 3-10: Daily Oral Dosing (Vehicle vs. This compound) Infect->Treatment Euthanize Day 11: Euthanize Mice & Collect Intestines Treatment->Euthanize Quantify Quantify Parasite Burden (Histology / Oocyst Counting / qPCR) Euthanize->Quantify Analyze Calculate Reduction in Parasite Load Quantify->Analyze

Caption: Workflow for testing this compound in a neonatal mouse model of cryptosporidiosis.

References

GNF179 for In Vivo Malaria Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a potent imidazolopiperazine analog, has demonstrated significant promise as a preclinical antimalarial candidate. It exhibits activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a potential tool for both treatment and transmission-blocking strategies. This document provides detailed application notes and protocols for the use of this compound in in vivo malaria studies, with a focus on dosage, experimental setup, and relevant biological pathways.

Introduction

This compound is a close analog of ganaplacide (KAF156), a compound that has advanced to clinical trials. Like other imidazolopiperazines, this compound's mechanism of action is associated with the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress.[1][2][3] This novel mechanism makes it a valuable research tool and a potential drug candidate, particularly in the context of emerging resistance to current antimalarial therapies. In vivo studies in murine models have established its efficacy in preventing and treating malaria infections.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

Parasite StrainIC50 (nM)Assay TypeReference
Dd2 (chloroquine-resistant)3.1 ± 0.25SYBR Green I[1]
NF54 (wild-type)5.5 ± 0.39SYBR Green I[1]
KAD452-R3 (KAF156-resistant)>1000SYBR Green I[2]

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Study TypeAnimal Model/SystemParasite StageDosage/ConcentrationObserved EffectReference
ProphylaxisMouseSporozoites10 mg/kg (single oral dose)Prevention of malaria development[1][2]
Transmission BlockingEx vivo direct membrane feeding assayGametocytes5 nMAbolished oocyst formation[4]

Signaling Pathway and Mechanism of Action

This compound targets the secretory pathway of the Plasmodium parasite, leading to an accumulation of unfolded proteins in the endoplasmic reticulum and inducing ER stress. This disruption of protein trafficking is a key aspect of its antimalarial activity.

GNF179_Mechanism This compound This compound Secretory_Pathway Parasite Secretory Pathway This compound->Secretory_Pathway Inhibits Protein_Trafficking Protein Trafficking Secretory_Pathway->Protein_Trafficking ER_Stress ER Stress Secretory_Pathway->ER_Stress Disruption leads to ER Endoplasmic Reticulum (ER) Protein_Trafficking->ER Parasite_Death Parasite Death ER_Stress->Parasite_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for a standard in vivo efficacy study of this compound using a Plasmodium berghei infection model in mice. This protocol is adapted from standard procedures for antimalarial drug testing.

Protocol 1: In Vivo Efficacy of this compound in P. berghei-infected Mice (4-Day Suppressive Test)

1. Materials:

  • Animals: Female Swiss Webster mice (or other suitable strain), 6-8 weeks old, weighing 20-25g.

  • Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.

  • Drug Formulation:

    • This compound powder.

    • Vehicle for oral administration (e.g., 7% Tween 80, 3% ethanol in water).

  • Equipment:

    • Standard animal housing facilities.

    • Oral gavage needles.

    • Microscope with oil immersion lens.

    • Giemsa stain.

    • Microscope slides.

    • Micropipettes and tips.

    • Syringes and needles for parasite injection.

2. Experimental Workflow:

in_vivo_workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring_analysis Monitoring and Analysis Animal_Acclimatization Acclimatize Mice (7 days) Infection Day 0: Infect Mice with P. berghei (1x10^7 iRBCs, i.p.) Animal_Acclimatization->Infection Parasite_Passage Parasite Passage in Donor Mice Parasite_Passage->Infection Drug_Preparation Prepare this compound Formulations Treatment_D0 Day 0 (2h post-infection): Administer this compound (oral gavage) Drug_Preparation->Treatment_D0 Infection->Treatment_D0 Treatment_D1_D3 Days 1-3: Continue Daily this compound Administration Treatment_D0->Treatment_D1_D3 Blood_Smear Day 4: Prepare Thin Blood Smears Treatment_D1_D3->Blood_Smear Staining Giemsa Staining Blood_Smear->Staining Microscopy Determine Parasitemia Staining->Microscopy Data_Analysis Calculate Percent Parasite Suppression Microscopy->Data_Analysis

Caption: Workflow for in vivo efficacy testing.

3. Detailed Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22-25°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.

  • Parasite Inoculum Preparation: a. Passage the P. berghei strain in a donor mouse. b. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin). c. Dilute the infected blood with normal saline to achieve a final concentration of 1x10^8 infected red blood cells (iRBCs) per mL.

  • Infection of Experimental Animals (Day 0): a. Randomly group the mice (e.g., 5 mice per group: vehicle control, positive control, and this compound treatment groups). b. Infect each mouse intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum (containing 1x10^7 iRBCs).

  • Drug Administration (Days 0-3): a. Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 1, 5, 10, 20 mg/kg). A positive control group should receive a standard antimalarial like chloroquine. b. Two hours after infection on Day 0, administer the first dose of this compound or vehicle to the respective groups via oral gavage. c. Continue daily oral administration for the next three consecutive days (Day 1, 2, and 3).

  • Parasitemia Determination (Day 4): a. On Day 4, collect a drop of blood from the tail of each mouse. b. Prepare a thin blood smear on a microscope slide, air dry, and fix with methanol. c. Stain the smear with Giemsa stain. d. Examine the slides under a microscope with an oil immersion lens (100x objective). e. Calculate the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs.

  • Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percentage of parasite suppression for each treatment group using the following formula: % Suppression = [ (Average parasitemia of vehicle control - Average parasitemia of treated group) / Average parasitemia of vehicle control ] x 100

Conclusion

This compound is a valuable tool for in vivo malaria research, demonstrating potent prophylactic and transmission-blocking activity. The provided protocols offer a framework for conducting efficacy studies. Researchers should optimize these protocols based on their specific experimental goals and available resources. Further investigation into the dose-response relationship and pharmacokinetic/pharmacodynamic profile of this compound will be crucial for its potential development as a clinical candidate.

References

GNF179: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF179 is a potent, orally active antimalarial compound belonging to the imidazolopiperazine (IZP) class. It has demonstrated significant activity against multiple life stages of Plasmodium parasites, including asexual blood stages and gametocytes, making it a promising candidate for both treatment and transmission-blocking strategies in the fight against malaria.[1][2] This document provides detailed application notes on the solubility and preparation of this compound for experimental use, along with protocols for in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is an optimized 8,8-dimethyl imidazolopiperazine analog.[1] Proper dissolution and formulation are critical for ensuring accurate and reproducible experimental results. This compound is soluble in various organic solvents and can be formulated for aqueous delivery using specific vehicle compositions.

Solubility Data
Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (233.70 mM)Requires sonication to aid dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.86 mM)Forms a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.86 mM)Forms a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.86 mM)Forms a clear solution.[1]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Mechanism of Action

This compound exerts its antimalarial effect by targeting the parasite's intracellular secretory pathway.[3][4] Treatment with this compound leads to endoplasmic reticulum (ER) stress, inhibition of protein trafficking, and disruption of lipid homeostasis.[3][4] A key molecular target contributing to the mechanism of action of imidazolopiperazines is believed to be SEY1, a dynamin-like GTPase essential for maintaining the architecture of the ER.[5][6] By binding to and inhibiting the GTPase activity of Plasmodium SEY1, this compound disrupts ER function, ultimately leading to parasite death.[5][6]

GNF179_Mechanism_of_Action cluster_parasite Plasmodium Parasite This compound This compound SEY1 SEY1 (GTPase) This compound->SEY1 Binds to & Inhibits This compound->SEY1 ER Endoplasmic Reticulum (ER) SEY1->ER Maintains Architecture SEY1->ER ProteinTrafficking Protein Trafficking & Secretory Pathway ER->ProteinTrafficking Essential for ER->ProteinTrafficking ParasiteDeath Parasite Death ProteinTrafficking->ParasiteDeath ProteinTrafficking->ParasiteDeath

Caption: Proposed mechanism of action of this compound in Plasmodium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays such as Plasmodium falciparum growth inhibition assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 427.58 g/mol , add 233.87 µL of DMSO).

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Protocol 2: In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

In_Vitro_Assay_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture PreparePlates Prepare 96-well plates with serial dilutions of this compound Start->PreparePlates AddParasites Add parasite culture to wells (0.5% parasitemia, 2% hematocrit) PreparePlates->AddParasites Incubate Incubate for 72 hours (standard culture conditions) AddParasites->Incubate LyseCells Lyse cells and add SYBR Green I dye Incubate->LyseCells ReadFluorescence Read fluorescence (e.g., 485 nm excitation, 530 nm emission) LyseCells->ReadFluorescence AnalyzeData Analyze data and calculate IC50 value ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro antimalarial assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Adjust the synchronized P. falciparum culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add the parasite suspension to the wells containing the this compound dilutions. Include drug-free (vehicle control) and parasite-free (background control) wells.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[7]

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Rodent Model)

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on a common vehicle composition.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • To prepare the final working solution, add the components sequentially. For a 1 mL final volume, for example: a. Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]

  • The final concentration of this compound in this formulation will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 15 mg/kg).[1] The dosing volume should be calculated based on the animal's body weight.

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of malaria. A single oral dose of 15 mg/kg has been shown to provide protection against an infectious P. berghei sporozoite challenge.[1]

Transmission-Blocking Activity

This compound exhibits potent transmission-blocking activity by inhibiting the sexual life cycle progression of gametocytes. In an ex vivo assay using field isolates of P. falciparum, this compound abolished oocyst formation at a concentration as low as 5 nM after a 48-hour exposure.[8][9]

Safety and Storage

Storage:

  • Powder: Store at -20°C for up to 3 years.[1]

  • In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid multiple freeze-thaw cycles.

Handling:

  • Use appropriate personal protective equipment (PPE) when handling this compound.

  • For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for the Experimental Use of GNF179 in Plasmodium Gametocyte Stages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazolopiperazine (IZP) GNF179 is a potent, next-generation antimalarial compound with activity against multiple stages of the Plasmodium life cycle, including the sexual gametocyte stages responsible for transmission from human to mosquito.[1] Unlike many current antimalarials that primarily target the asexual blood stages causing clinical disease, this compound and its close analog, KAF156 (Ganaplacide), exhibit significant transmission-blocking potential, a critical attribute for malaria eradication efforts.[2][3] These compounds are effective against both P. falciparum and P. vivax.[4] This document provides a summary of the quantitative data on this compound's efficacy against gametocytes and detailed protocols for its experimental evaluation.

Mechanism of Action

This compound's primary mode of action is the disruption of the parasite's intracellular secretory pathway.[3][5] Key points regarding its mechanism include:

  • Target Pathway: this compound inhibits protein trafficking and export within the parasite.[3]

  • Cellular Localization: The compound localizes to the Endoplasmic Reticulum (ER) in early-stage parasites.[4][6]

  • Phenotypic Effect: Treatment with this compound leads to ER expansion and blocks the formation of new permeation pathways essential for parasite survival and development.[3]

  • Potential Molecular Target: While the precise target is still under investigation, evidence points towards SEY1, a dynamin-like GTPase involved in the fusion of ER membranes. This compound has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity.[1]

  • Resistance Mechanism: Resistance to this compound has been linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (PfCARL), a gene localized to the Golgi apparatus.[2]

GNF179_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_secretory Secretory Pathway This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localizes to ER SEY1 SEY1 (GTPase) This compound->SEY1 Inhibits GTPase Activity Disruption Disruption of Secretory Pathway (ER Stress, Blocked Protein Export) This compound->Disruption Causes Golgi Golgi Apparatus ER->Golgi Protein Trafficking ExportedProteins Exported Proteins Golgi->ExportedProteins Vesicular Transport SEY1->ER Maintains ER Fusion/Architecture PfCARL PfCARL PfCARL->Golgi Associated with Golgi ParasiteDeath Gametocyte Death & Transmission Blockade Disruption->ParasiteDeath Leads to

Caption: Proposed mechanism of action for this compound in Plasmodium parasites.

Data Presentation: Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound against various stages of P. falciparum.

Table 1: Potency of this compound Against P. falciparum Life Cycle Stages

Parasite StageAssay MetricPotency ValueReference
Asexual Blood StageIC₅₀6 nM[2]
Liver StageIC₅₀4.5 nM[2]
Stage V GametocytesEC₅₀9 nM[2]
Transmission (Oocyst)Complete Inhibition5 nM[7]

Table 2: Comparative Transmission-Blocking Activity of Antimalarial Compounds

CompoundConcentration for EffectObserved EffectReference
This compound 5 nM Abolished oocyst formation [7]
KDU691 (PI4K inhibitor)1 µMPrevented oocyst formation[7]
Primaquine7.5 µMAbolished oocyst formation[7]
Dihydroartemisinin (DHA)1 µM~78.5% reduction in oocysts[7]
Chloroquine10 µMIneffective at eliminating oocysts[7]

Experimental Protocols

Protocol 1: Ex vivo Gametocytocidal and Transmission-Blocking Assay (using field isolates)

This protocol is adapted from studies using freshly isolated P. falciparum gametocytes from asymptomatic carriers to assess the transmission-blocking activity of compounds.[7]

Objective: To determine the concentration at which this compound inhibits the ability of clinical gametocyte isolates to infect mosquitoes.

Materials:

  • This compound stock solution (in DMSO)

  • Blood samples from asymptomatic, gametocyte-positive individuals

  • Culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20% human serum or 10% horse serum.[7]

  • Human O+ erythrocytes

  • Anopheles stephensi or Anopheles gambiae mosquitoes (starved for 4-6 hours)

  • Membrane feeding apparatus

Workflow Diagram:

ExVivo_Workflow A 1. Collect Blood (Gametocyte carriers) B 2. Isolate Gametocytes (e.g., via Percoll gradient) A->B C 3. Ex vivo Culture (4% Hematocrit, 10% Horse Serum) B->C D 4. Drug Incubation Add serial dilutions of this compound (48-hour exposure) C->D Split into treatment & control groups E 5. Membrane Feeding Feed treated gametocytes to Anopheles mosquitoes D->E F 6. Mosquito Maintenance (7-10 days post-feeding) E->F G 7. Dissect Midguts Stain with Mercurochrome F->G H 8. Quantify Oocysts Microscopic examination G->H I 9. Data Analysis Calculate % inhibition vs. control H->I

Caption: Workflow for the ex vivo transmission-blocking assay.

Procedure:

  • Blood Collection: Collect venous blood from consenting, asymptomatic individuals carrying mature P. falciparum gametocytes.

  • Culture Preparation: Prepare an ex vivo culture of the collected blood in a culture medium supplemented with 10% horse serum at a 4% hematocrit.[7]

  • Drug Treatment: a. Prepare serial dilutions of this compound in the culture medium. A suitable concentration range based on known potency would be 0.1 nM to 100 nM. Include a vehicle-only control (e.g., 0.1% DMSO). b. Add the drug dilutions to the gametocyte cultures. c. Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Mosquito Feeding (Direct Membrane Feeding Assay - DMFA): a. After incubation, transfer the treated gametocyte cultures to a membrane feeding apparatus maintained at 37°C. b. Allow starved female Anopheles mosquitoes to feed on the blood meal for 30-45 minutes. c. Remove unfed mosquitoes.

  • Oocyst Quantification: a. Maintain the fed mosquitoes for 7-10 days on a sugar solution at 26-28°C and ~80% humidity. b. Dissect the mosquito midguts and stain with 0.1% mercurochrome. c. Count the number of oocysts per midgut using a light microscope.

  • Data Analysis: Calculate the percentage inhibition of oocyst formation for each this compound concentration relative to the vehicle control. Determine the concentration that completely abolishes oocyst formation.

Protocol 2: Gametocyte Viability Assay (AlamarBlue)

This assay measures the metabolic activity of gametocytes as an indicator of viability after drug exposure.[8] It is suitable for higher-throughput screening.

Objective: To determine the IC₅₀/EC₅₀ of this compound against mature (Stage V) gametocytes.

Materials:

  • Synchronized culture of mature P. falciparum gametocytes (e.g., NF54 strain)

  • This compound stock solution

  • 96-well black, clear-bottom microplates

  • AlamarBlue (Resazurin) reagent

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Plate Preparation: a. Add 100 µL of mature gametocyte culture (1-2% gametocytemia, 2% hematocrit) to each well of a 96-well plate. b. Prepare serial dilutions of this compound. Add 100 µL of each dilution to the corresponding wells. Include positive (e.g., an established gametocytocidal drug) and negative (vehicle only) controls.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • AlamarBlue Addition: Add 20 µL of AlamarBlue reagent to each well.

  • Final Incubation: Incubate for an additional 4-24 hours. The incubation time should be optimized to achieve a sufficient signal-to-noise ratio.

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data to the vehicle control (100% viability) and a background control (0% viability). c. Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀/EC₅₀ value.

Logical_Relationship Start This compound Treatment of Gametocytes Target Inhibition of Secretory Pathway (e.g., SEY1) Start->Target Primary Action Effect1 Metabolic Activity (Viability) Target->Effect1 Impacts Effect2 Gametocyte Functionality (Infectiousness) Target->Effect2 Impacts Assay1 AlamarBlue Assay (Measures Viability) Effect1->Assay1 Assessed by Assay2 Membrane Feeding Assay (Measures Transmission) Effect2->Assay2 Assessed by Result1 Decreased Fluorescence (IC50/EC50 Value) Assay1->Result1 Yields Result2 Reduced/No Oocysts (% Inhibition) Assay2->Result2 Yields

Caption: Logical relationship between this compound treatment and experimental outcomes.

References

Application Notes and Protocols for Determining the IC50 of GNF179 in Drug-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has demonstrated potent activity against various stages of Plasmodium falciparum, including multidrug-resistant strains. Understanding the efficacy of this compound against a panel of drug-resistant parasites is crucial for its development as a next-generation antimalarial agent. These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against drug-resistant P. falciparum strains using standardized in vitro assays. Additionally, we present a summary of reported IC50 values and discuss the known mechanisms of action and resistance.

Mechanism of Action and Resistance

This compound is known to target the parasite's intracellular secretory pathway, leading to disruptions in protein trafficking and causing stress in the endoplasmic reticulum.[1] Recent studies have identified that this compound may exert its antimalarial effects by inhibiting the GTPase activity of the dynamin-like protein SEY1, which is essential for maintaining the architecture of the endoplasmic reticulum. Resistance to this compound in P. falciparum has been primarily associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[2][3] PfCARL is a protein that localizes to the cis-Golgi apparatus of the parasite.[2] Mutations in pfcarl are believed to confer resistance by modulating the levels of small-molecule inhibitors that affect Golgi-related processes, such as protein sorting and membrane trafficking.[2]

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound against various drug-resistant P. falciparum strains.

StrainRelevant Resistance MarkersThis compound IC50 (nM)Reference
Dd2Chloroquine-resistant, Pyrimethamine-resistant3.1 ± 0.25[2]
NF54Wild-type (drug-sensitive)5.5 ± 0.39[2]
Dd2-S1076Ipfcarl S1076I mutation>40-fold increase vs. Dd2[3]
Dd2-P822Lpfcarl P822L mutation>40-fold increase vs. Dd2[3]
KAD452-R3pfcarl M81I, L830V, and S1076I mutationsHigh resistance[1]

Experimental Protocols

Two standard methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay.

Protocol 1: SYBR Green I-Based Drug Susceptibility Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.[4][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Culture-adapted P. falciparum strains (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine for sensitive strains) as a positive control.

  • Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

  • Add the parasite suspension to each well of the pre-dosed plate.

  • Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 to 24 hours.[4]

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: [3H]-Hypoxanthine Incorporation Assay

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Culture-adapted P. falciparum strains (synchronized to the ring stage)

  • Hypoxanthine-free complete parasite culture medium

  • Human erythrocytes (O+)

  • 96-well microplates

  • [3H]-hypoxanthine

  • Cell harvester

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in hypoxanthine-free complete culture medium in a 96-well plate. Include drug-free and positive control wells.

  • Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2% in hypoxanthine-free medium.

  • Add the parasite suspension to each well of the pre-dosed plate.

  • Incubate the plates for 24 hours under standard culture conditions.

  • Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[7][8]

  • Freeze the plates to lyse the cells.

  • Thaw the plates and harvest the contents onto a filter mat using a cell harvester.

  • Add scintillation fluid to the filter mat and measure the radioactive counts using a scintillation counter.

  • Determine the IC50 values by plotting the counts per minute (CPM) against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GNF179_IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_sybr SYBR Green I Detection cluster_hypoxanthine [3H]-Hypoxanthine Detection cluster_analysis Data Analysis start Start drug_prep Prepare this compound Serial Dilutions start->drug_prep parasite_prep Prepare Synchronized Parasite Culture start->parasite_prep plate_setup Add Parasite Culture to Dosed Plate drug_prep->plate_setup parasite_prep->plate_setup incubation Incubate for 72h plate_setup->incubation lysis_sybr Add Lysis Buffer with SYBR Green I incubation->lysis_sybr add_hypoxanthine Add [3H]-hypoxanthine and Incubate incubation->add_hypoxanthine read_sybr Measure Fluorescence lysis_sybr->read_sybr analysis Calculate IC50 Values read_sybr->analysis harvest Harvest and Measure Radioactivity add_hypoxanthine->harvest harvest->analysis end End analysis->end

Caption: Experimental workflow for IC50 determination of this compound.

GNF179_MoA_Resistance cluster_drug Drug Action cluster_parasite P. falciparum This compound This compound SEY1 SEY1 GTPase This compound->SEY1 Inhibits Protein_Trafficking Protein Trafficking & Secretory Pathway This compound->Protein_Trafficking Disrupts ER Endoplasmic Reticulum SEY1->ER Maintains Structure ER->Protein_Trafficking Initiates Golgi cis-Golgi PfCARL_WT Wild-type PfCARL Golgi->PfCARL_WT Localizes Protein_Trafficking->Golgi Transits through Parasite_Death Parasite Death Protein_Trafficking->Parasite_Death Leads to Parasite_Survival Parasite Survival (Resistance) Protein_Trafficking->Parasite_Survival Allows PfCARL_WT->Protein_Trafficking Modulates PfCARL_Mut Mutant PfCARL PfCARL_Mut->Protein_Trafficking Alters Modulation

Caption: Proposed mechanism of action and resistance for this compound.

References

Application Notes: Cellular Localization of GNF179 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GNF179 is a potent, pan-active antimalarial compound belonging to the imidazolopiperazine (IZP) class.[1] It shows significant efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for malaria treatment and elimination.[2][3] Understanding the subcellular localization and mechanism of action of this compound is critical for optimizing its therapeutic use and anticipating resistance mechanisms. These notes summarize the current findings on the cellular localization of this compound, focusing on the blood stages of Plasmodium falciparum, the deadliest malaria parasite.

Key Findings: Localization to the Secretory Pathway Studies utilizing fluorescently-conjugated this compound have demonstrated that the compound primarily localizes to the Endoplasmic Reticulum (ER) in early-stage (mid-ring) P. falciparum parasites.[1][4] This localization was confirmed by the colocalization of Coumarin-1 and NBD-conjugated this compound with ER-tracker™ Red, a live-cell dye specific for the ER.[2][4]

This specific localization is strongly linked to the proposed mechanism of action for the IZP class, which involves the disruption of the parasite's intracellular secretory pathway.[1][2][3] Treatment with this compound has been shown to inhibit protein trafficking, block the establishment of new permeation pathways in the host erythrocyte, and cause ER expansion and morphological changes to both the ER and Golgi apparatus.[2][5]

Further evidence linking this compound's activity to the secretory pathway includes:

  • Identification of SEY1 as a Target: Recent studies have identified a putative target of this compound as PfSEY1, a dynamin-like GTPase essential for the homotypic fusion of ER membranes.[5][6][7] this compound was shown to bind to SEY1 and inhibit its GTPase activity, which is critical for maintaining ER architecture.[5][6]

  • Resistance Mediated by Secretory Pathway Proteins: Mutations in several genes encoding proteins of the secretory pathway confer resistance to this compound. Notably, mutations in the P. falciparum cyclic amine resistance locus (PfCARL), a protein localized to the cis-Golgi apparatus, are sufficient to generate significant resistance.[8][9][10] Mutations in an ER-localized UDP-galactose transporter (PfUGT) and an acetyl-CoA transporter (PfACT) also confer high levels of resistance.[11]

Quantitative Data Summary

The following tables provide a summary of quantitative data from key localization and activity studies of this compound and its fluorescently-conjugated analogs in P. falciparum.

Table 1: In Vitro Activity (IC₅₀) of this compound and Fluorescent Conjugates

CompoundP. falciparum StrainIC₅₀ (nM)Reference(s)
This compound Wild-Type (Dd2)5 - 9[4][11]
PfCARL-mutant> 40x increase[8]
PfUGT/PfACT-mutant> 100x increase[11]
This compound-NBD Wild-Type19[4]
KAF156-Resistant (PfCARL mutations)Resistant[4]
This compound-Coumarin-1 Wild-Type1200[4]
KAF156-Resistant (PfCARL mutations)Resistant[4]

Table 2: Experimental Conditions for this compound Live-Cell Localization

ParameterConditionReference(s)
Parasite Plasmodium falciparum[1][4]
Stage Mid-ring stage (approx. 6 hours post-infection)[1][2]
Fluorescent Probes 100 nM this compound-NBD or 2 µM this compound-Coumarin-1[1][4]
Co-stain ER-tracker™ Red[2][4]
Incubation Time 30 minutes[1][4]
Imaging Technique Confocal Fluorescence Microscopy[1]

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Imaging for this compound Localization in P. falciparum

This protocol details the methodology for visualizing the subcellular localization of this compound in live, intraerythrocytic P. falciparum using fluorescently-conjugated compounds.

Materials:

  • Synchronized P. falciparum culture (ring stage) at 3-5% parasitemia.[12]

  • Complete parasite culture medium (e.g., RPMI-HEPES with Albumax II).[13]

  • Fluorescently-conjugated this compound (e.g., this compound-NBD).

  • ER-tracker™ Red dye (or other organelle-specific live-cell stain).

  • Hoechst 33342 or DAPI for nuclear staining.

  • Live-cell imaging solution (e.g., HBSS or phenol red-free medium).[14]

  • 8-well chambered coverglass slides suitable for microscopy.

  • Confocal microscope with appropriate lasers, filters, and environmental control (37°C).

Procedure:

  • Parasite Preparation:

    • Begin with a tightly synchronized culture of P. falciparum. For localization in early stages, use ring-stage parasites (~6 hours post-invasion).[1]

    • In an 8-well chambered slide, add 200 µL of the parasite culture (2-3% hematocrit). Allow the infected red blood cells (iRBCs) to settle and adhere for 30 minutes at 37°C.

  • Labeling:

    • Prepare a fresh labeling solution in complete medium containing the fluorescently-conjugated this compound (e.g., 100 nM this compound-NBD), ER-tracker™ Red (concentration per manufacturer's instructions), and a nuclear stain (e.g., 1 µg/mL Hoechst 33342).

    • Carefully remove the old medium from the wells and replace it with 200 µL of the labeling solution.

    • Incubate the slide for 30 minutes at 37°C in a humidified, gassed (5% CO₂, 1% O₂) incubator.[1][4]

  • Washing and Mounting:

    • Gently remove the labeling solution.

    • Wash the cells twice with 200 µL of pre-warmed live-cell imaging solution to remove unbound dyes and reduce background fluorescence.[14]

    • After the final wash, add 200 µL of fresh, pre-warmed imaging solution to the well.

  • Imaging:

    • Immediately transfer the slide to the heated stage (37°C) of a confocal microscope.

    • Locate iRBCs using brightfield or DIC optics.

    • Acquire images using sequential scanning to prevent spectral bleed-through. Use appropriate laser lines and emission filters for the selected fluorophores (e.g., DAPI/Hoechst, NBD, ER-tracker Red).

    • Capture Z-stacks to ensure the entire parasite is imaged.

  • Image Analysis:

    • Process images using software such as Fiji/ImageJ.

    • Analyze the colocalization between the this compound conjugate signal and the ER-tracker signal using tools like the Coloc 2 plugin to generate Pearson's correlation coefficients.

    • Prepare final images for presentation, ensuring scale bars are included.

Visualizations

This compound Signaling and Resistance Pathway

GNF179_MoA cluster_parasite P. falciparum cluster_secretory Secretory Pathway This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localizes to SEY1 PfSEY1 GTPase This compound->SEY1 Inhibits ProteinTrafficking Protein Trafficking & Secretory Function This compound->ProteinTrafficking Inhibits Golgi cis-Golgi ER->Golgi Transport PfCARL PfCARL (Resistance) Golgi->ProteinTrafficking Sorts & Exports Proteins SEY1->ER Maintains ER Fusion & Morphology PfCARL->this compound Mutation Confers Resistance Death Parasite Death ProteinTrafficking->Death Essential for Survival

Caption: Proposed mechanism of action and resistance for this compound in P. falciparum.

Experimental Workflow for Live-Cell Imaging

GNF179_Workflow arrow Start Culture & Synchronize P. falciparum (Rings) Seed Seed iRBCs in Chambered Coverglass Start->Seed arrow1 arrow1 Label Label with Fluorescent this compound, ER-Tracker & Nuclear Stain (30 min @ 37°C) Seed->Label arrow2 arrow2 Wash Wash 2x with Pre-warmed Live-Cell Imaging Solution Label->Wash arrow3 arrow3 Image Acquire Z-stacks on Confocal Microscope (37°C) Wash->Image arrow4 arrow4 Analyze Analyze Co-localization (e.g., Pearson's Coefficient) Image->Analyze arrow5 arrow5

Caption: Workflow for localizing this compound in live P. falciparum parasites.

References

Application Notes and Protocols: Pharmacokinetics of GNF179 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF179 is a potent imidazolopiperazine analog with significant antimalarial activity.[1][2] It has demonstrated efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for further drug development.[3][4] Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens and predicting its safety and efficacy in preclinical and clinical studies. These application notes provide a summary of the known pharmacokinetic parameters of this compound in animal models and detailed protocols for conducting similar studies.

Pharmacokinetic Data

The pharmacokinetic properties of this compound have been characterized in mice, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters of this compound in Balb/C mice after intravenous (IV) and oral (PO) administration.[2]

Table 1: Pharmacokinetics of this compound in Naïve Balb/C Mice [2]

Parameter3 mg/kg IV20 mg/kg PO
AUC (ng*hr/mL) 23504560
T1/2 (hrs) 3.64.2
CL (mL/min/kg) 21.2-
Vss (L/kg) 6.5-
C0 (ng/mL) 362-
Cmax (ng/mL) -760
F (%) -32

AUC, Area Under the Curve; T1/2, half-life; CL, clearance; Vss, steady-state volume of distribution; C0, initial concentration; Cmax, maximum concentration; F, fraction of dose absorbed (bioavailability).

While specific pharmacokinetic data for this compound in rats is not publicly available, studies on other optimized 8,8-dimethyl imidazolopiperazine analogs have shown moderate oral exposure in rats.[1][5]

Experimental Protocols

Animal Models
  • Species: Mouse (e.g., Balb/C, Swiss Webster) or Rat (e.g., Sprague-Dawley, Wistar).

  • Health Status: Healthy, specific-pathogen-free animals.

  • Age/Weight: Typically 6-8 weeks old, with weights appropriate for the species.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.

Formulation and Administration of this compound

Oral (PO) Administration Formulation: [2]

A clear solution for oral administration can be prepared as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

Intravenous (IV) Administration Formulation:

For intravenous administration, this compound should be dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, and saline, ensuring the final concentration of DMSO is minimized to avoid toxicity. The solution must be sterile-filtered before administration.

Administration Routes:

  • Oral (PO): Administer the formulation using oral gavage. The volume administered should be based on the animal's body weight.

  • Intravenous (IV): Administer the sterile formulation via the tail vein.

Pharmacokinetic Study Design

This protocol outlines a typical pharmacokinetic study in mice. A similar design can be adapted for rats.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 3 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose.

    • Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method for this compound Quantification

The concentration of this compound in plasma samples can be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Protein precipitation is a common method for extracting small molecules from plasma. Add a suitable organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Use a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions of this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Determine the concentration of this compound in the study samples by interpolating from the standard curve.

Visualizations

Signaling Pathway of this compound

This compound is believed to exert its antimalarial effect by targeting the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress.[6][7] Recent evidence suggests that this compound may bind to and inhibit the GTPase activity of SEY1, a protein involved in maintaining ER architecture.[2]

GNF179_Signaling_Pathway This compound This compound SEY1 SEY1 (GTPase) This compound->SEY1 Binds and Inhibits ER_Fusion Homotypic ER Fusion SEY1->ER_Fusion Required for ER_Stress ER Stress SEY1->ER_Stress Inhibition leads to ER_Architecture ER Architecture Maintenance ER_Fusion->ER_Architecture Protein_Trafficking Protein Trafficking Inhibition ER_Stress->Protein_Trafficking Parasite_Death Parasite Death Protein_Trafficking->Parasite_Death

Proposed signaling pathway for this compound's mechanism of action.
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Protocol Protocol Design Animal_Acclimation Animal Acclimation Protocol->Animal_Acclimation Formulation This compound Formulation Animal_Acclimation->Formulation Dosing Dosing (IV or PO) Formulation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis Report Final Report Data_Analysis->Report

Experimental workflow for a typical pharmacokinetic study.

References

Troubleshooting & Optimization

GNF179 Technical Support Center: Troubleshooting Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GNF179 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound stock solutions to ensure long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store stock solutions under appropriate conditions. Aliquoting the stock solution is recommended to prevent product inactivation from repeated freeze-thaw cycles.[1]

Storage TemperatureRecommended Storage Period
-20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Q2: I am observing a decrease in the efficacy of this compound in my multi-day or multi-week cell culture experiments. What could be the cause?

A2: A gradual loss of this compound efficacy in long-term experiments can be attributed to several factors, including compound degradation in the culture medium at 37°C, adsorption to plasticware, or the development of resistance in the parasite population. For experiments lasting several months with sublethal concentrations, parasites have been shown to acquire resistance through mutations. In shorter-term experiments, degradation is a more likely cause. It is advisable to replenish the this compound-containing medium regularly, for instance, every 48 hours, a practice used in the selection of resistant mutants.[2]

Q3: I noticed some precipitation in my this compound-containing culture medium after incubation. What should I do?

A3: this compound has specific solubility characteristics. Precipitation may occur if the compound's concentration exceeds its solubility in the culture medium or if the solvent composition is altered. Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is not high enough to cause precipitation. If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[3]

Q4: How can I prepare a stable working solution of this compound for my experiments?

A4: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[3] This stock solution is then further diluted to the final concentration in the culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure potency.[3] For in vivo experiments, various formulations are suggested to improve solubility and bioavailability, which can also enhance stability in the dosing solution.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent IC50 values between experiments - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Instability in the experimental medium.- Aliquot and store stock solutions at -80°C. - Prepare fresh dilutions from a new aliquot for each experiment. - Perform a stability test of this compound in your specific culture medium (see Experimental Protocols).
Complete loss of this compound activity - Incorrect storage of the compound. - Major degradation has occurred.- Verify the storage conditions of your this compound stock. - Consider acquiring a new batch of the compound. - Perform a quality control check using a standard assay with a sensitive cell line.
Precipitation in stock or working solutions - Exceeding the solubility limit. - Use of inappropriate solvents.- Review the recommended solvent and concentration for stock solutions (e.g., up to 100 mg/mL in DMSO with ultrasonic assistance).[3] - For working solutions, ensure the final solvent concentration is low and compatible with your aqueous medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Stock Solution Preparation (e.g., 10 mM):

    • Warm a vial of this compound to room temperature.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. The use of newly opened DMSO is recommended as it is hygroscopic, and water content can affect solubility.[3]

    • If necessary, use an ultrasonic bath to ensure complete dissolution.[3]

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 2 years.[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

    • Mix thoroughly by gentle inversion or vortexing.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

    • Prepare a control sample of this compound at the same concentration in a stable solvent like acetonitrile or DMSO.

    • Incubate the this compound-containing culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the incubated solution.

    • Immediately freeze the aliquots at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. While a specific method for this compound is not publicly available, a general approach for small molecules can be adapted.[4] A C18 reversed-phase column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

    • Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.

    • Analyze the collected samples and the control.

    • Compare the peak area of this compound in the incubated samples to the time-zero sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

This compound Mechanism of Action and Resistance Pathway

GNF179_Pathway cluster_host Host Cell cluster_parasite Plasmodium falciparum GNF179_ext This compound (extracellular) GNF179_int This compound (intracellular) GNF179_ext->GNF179_int Uptake ER Endoplasmic Reticulum (ER) GNF179_int->ER Targets Protein_Trafficking Protein Sorting & Trafficking ER->Protein_Trafficking Inhibits ER_Stress ER Stress Protein_Trafficking->ER_Stress Leads to Parasite_Death Parasite Death ER_Stress->Parasite_Death PfCARL PfCARL (Golgi) Resistance Drug Resistance PfCARL->Resistance Mutation confers PfACT PfACT (ER) PfACT->Resistance Mutation confers PfUGT PfUGT (ER) PfUGT->Resistance Mutation confers Resistance->GNF179_int Reduces efficacy

Caption: this compound targets the ER, leading to parasite death.

Experimental Workflow for this compound Stability Assessment

GNF179_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound in culture medium at experimental concentration B Incubate under experimental conditions (e.g., 37°C, 5% CO2) A->B C Collect aliquots at T=0, 24h, 48h, 72h, etc. B->C D Immediately freeze samples at -80°C C->D E Thaw samples and prepare for HPLC analysis D->E F Inject samples into HPLC system with a stability-indicating method E->F G Quantify this compound peak area and identify degradation peaks F->G H Calculate % this compound remaining over time G->H I Determine stability profile under experimental conditions H->I GNF179_Troubleshooting Start Decreased this compound Efficacy Observed Check_Storage Are stock solutions stored correctly (-20°C or -80°C, aliquoted)? Start->Check_Storage Correct_Storage Correct storage practices. Use a fresh aliquot. Check_Storage->Correct_Storage Yes New_Stock Prepare a new stock solution. Check_Storage->New_Stock No Check_Prep Is the working solution prepared fresh before each experiment? Correct_Storage->Check_Prep New_Stock->Check_Prep Fresh_Prep Always prepare working solutions fresh. Check_Prep->Fresh_Prep No Check_Stability Is this compound stable in your medium for the duration of the experiment? Check_Prep->Check_Stability Yes Fresh_Prep->Check_Stability Run_Stability_Test Perform a stability test (see Protocol 2). Check_Stability->Run_Stability_Test No/Unknown Consider_Resistance Consider the possibility of parasite resistance development. Check_Stability->Consider_Resistance Yes Replenish_Medium Replenish this compound-containing medium every 48-72 hours. Run_Stability_Test->Replenish_Medium

References

Troubleshooting GNF179 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GNF179. Our aim is to help you resolve common issues, with a focus on preventing and troubleshooting this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antimalarial compound belonging to the imidazolopiperazine class.[1][2][3] It is effective against various stages of the Plasmodium falciparum parasite, including liver, asexual blood, and gametocyte stages.[4][5] Its mechanism of action involves targeting the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking and export.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (233.70 mM).[6] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[6]

Q3: At what concentrations is this compound typically active in P. falciparum cultures?

A3: this compound exhibits potent antimalarial activity at low nanomolar concentrations. The IC50 (half-maximal inhibitory concentration) against the multidrug-resistant W2 strain of P. falciparum is reported to be 4.8 nM.[6] Effective concentrations in culture for inhibiting gametocyte progression have been observed at 5-100 nM.[6]

Q4: How should this compound stock solutions be stored?

A4: this compound powder is stable when stored at -20°C for up to 3 years.[6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6]

Troubleshooting Guide: this compound Precipitation in Culture Media

Precipitation of this compound upon addition to your culture media can be a significant issue, affecting the accuracy and reproducibility of your experiments. This guide provides a systematic approach to identifying and resolving this problem.

Problem: I observe a precipitate in my culture medium after adding this compound.

This can manifest as cloudiness, visible particles, or a film on the surface of the culture vessel.

Potential Cause 1: Poor Solubility of this compound Stock Solution

If the this compound is not fully dissolved in the initial DMSO stock, it will readily precipitate when introduced to the aqueous environment of the culture medium.

Solutions:

  • Ensure Complete Dissolution: When preparing your stock solution, ensure the this compound powder is completely dissolved. Sonication can aid in dissolution.[6]

  • Use High-Quality DMSO: Use fresh, anhydrous (low water content) DMSO to prepare your stock solution.[6]

  • Prepare a Fresh Stock Solution: If you suspect your stock solution is compromised, prepare a fresh one following the detailed protocol below.

Potential Cause 2: Exceeding Aqueous Solubility

While this compound is highly soluble in DMSO, its solubility in aqueous culture media is significantly lower. Adding a high concentration of the DMSO stock to the media can cause the compound to crash out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%. High concentrations of DMSO can also be toxic to cells.

  • Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your final culture volume, perform intermediate dilutions in culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) culture medium can sometimes improve solubility. However, avoid prolonged incubation of the compound at 37°C before adding it to the cells.

Potential Cause 3: Interaction with Media Components

Components in the culture medium, such as salts, proteins (especially in serum), and pH changes, can influence the solubility of this compound.

Solutions:

  • pH of the Medium: Ensure the pH of your culture medium is stable and within the optimal range for your cells.

  • Serum Concentration: If using a high percentage of serum, consider if it might be contributing to the precipitation. You could test the solubility of this compound in a small volume of your medium with and without serum.

  • Media Formulation: Be aware of the salt concentrations in your media, as high ionic strength can sometimes reduce the solubility of small molecules.[7]

Potential Cause 4: Temperature Fluctuations

Rapid changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can cause some compounds to precipitate.[7][8]

Solution:

  • Gradual Warming: Allow your culture medium to warm to room temperature before placing it in the 37°C incubator.

Data Presentation

Table 1: this compound Solubility and Storage Recommendations

ParameterValueReference
Molecular Weight 427.90 g/mol [6]
Recommended Solvent DMSO[6]
Solubility in DMSO 100 mg/mL (233.70 mM)[6]
Storage (Powder) -20°C for 3 years[6]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 L * 10 mmol/L * 427.90 g/mol = 0.04279 g = 4.279 mg

  • Weigh this compound: Carefully weigh out 4.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Diluting this compound into Culture Medium

Materials:

  • 10 mM this compound stock solution

  • Pre-warmed (37°C) complete culture medium

  • Sterile tubes for dilution

Procedure (for a final concentration of 10 nM in 10 mL of culture):

  • Prepare an Intermediate Dilution:

    • Dilute the 10 mM stock solution 1:100 in complete culture medium to make a 100 µM intermediate stock. To do this, add 1 µL of the 10 mM stock to 99 µL of medium. Mix well by gentle pipetting.

  • Prepare the Final Working Solution:

    • Dilute the 100 µM intermediate stock 1:10,000 in the final culture volume. To achieve a 10 nM final concentration in 10 mL of medium, add 1 µL of the 100 µM intermediate stock to the 10 mL of culture.

  • Mix Gently: Gently swirl the culture flask or plate to ensure even distribution of the compound.

Visualizations

GNF179_Signaling_Pathway This compound Mechanism of Action This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Localizes to Secretory_Pathway Secretory Pathway This compound->Secretory_Pathway Inhibits Protein_Folding Protein Folding & Sorting ER->Protein_Folding Protein_Folding->Secretory_Pathway ER_Stress ER Stress Secretory_Pathway->ER_Stress Protein_Trafficking_Block Blocked Protein Trafficking Secretory_Pathway->Protein_Trafficking_Block Parasite_Growth_Inhibition Parasite Growth Inhibition ER_Stress->Parasite_Growth_Inhibition Protein_Trafficking_Block->Parasite_Growth_Inhibition

Caption: this compound targets the secretory pathway, leading to ER stress and parasite growth inhibition.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitate Observed in Culture Check_Stock Is the stock solution clear? Start->Check_Stock Remake_Stock Prepare fresh stock solution using anhydrous DMSO and sonication. Check_Stock->Remake_Stock No Check_Dilution How was the stock diluted? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Dilution High_Concentration High volume of concentrated stock added directly. Check_Dilution->High_Concentration Check_Media Are there other potential media issues? Check_Dilution->Check_Media Using serial dilution Serial_Dilution Use serial dilutions in pre-warmed media. Keep final DMSO <0.5%. High_Concentration->Serial_Dilution Resolved Issue Resolved Serial_Dilution->Resolved Media_Factors Consider pH, serum interactions, and temperature fluctuations. Check_Media->Media_Factors Yes Check_Media->Resolved No Optimize_Media Test solubility in different media conditions (e.g., with/without serum). Media_Factors->Optimize_Media Optimize_Media->Resolved

Caption: A logical workflow to diagnose and resolve this compound precipitation in cell culture.

References

Technical Support Center: GNF179 Resistance and PfCARL Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering GNF179 resistance mediated by mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antimalarial compound belonging to the imidazolopiperazine (IZP) class.[1][2][3] It exhibits potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking.[2][4][5] The precise mechanism of action is still under investigation, but evidence suggests that this compound targets the parasite's intracellular secretory pathway.[3][6] It has been shown to disrupt protein trafficking, cause stress and expansion of the endoplasmic reticulum (ER), and inhibit the GTPase activity of a protein called SEY1, which is involved in maintaining ER architecture.[6][7][8]

Q2: What is PfCARL and how is it associated with this compound resistance?

PfCARL (P. falciparum Cyclic Amine Resistance Locus) is a gene that encodes a protein with seven transmembrane domains, believed to be localized to the cis-Golgi apparatus.[9] While its exact function is not fully elucidated, its homolog in yeast, Emp65, is part of a chaperone complex in the ER, suggesting a role in protein folding.[9][10] Mutations in the pfcarl gene have been strongly and repeatedly associated with resistance to this compound and other imidazolopiperazines, as well as the unrelated benzimidazolyl piperidine class of compounds.[5][10][11][12] This has led to the classification of pfcarl as a multidrug resistance gene.[5][11][12]

Q3: What specific mutations in PfCARL confer resistance to this compound?

Several non-synonymous single nucleotide variations (SNVs) in the pfcarl gene have been identified through in vitro evolution studies where parasites were cultured with sublethal concentrations of this compound or other imidazolopiperazines.[1][4][10] These mutations can occur singly or in combination, with double and triple mutants often exhibiting higher levels of resistance.[4][10]

Q4: Do PfCARL mutations cause a fitness cost to the parasite?

Yes, mutations in pfcarl can induce a moderate fitness cost.[4] For example, a pfcarl S1076I mutant strain showed a 35% reduction in growth over 10 generations compared to the wild-type Dd2 strain in competitive growth assays.[1]

Q5: Is there cross-resistance between this compound and other antimalarials in PfCARL mutant lines?

PfCARL mutant lines show cross-resistance to other imidazolopiperazines (like KAF156/ganaplacide) and to the structurally distinct benzimidazolyl piperidines.[5][10][11] However, they do not typically show cross-resistance to standard antimalarials such as artemisinin, mefloquine, quinine, or atovaquone.[5][10]

Troubleshooting Guides

Problem 1: Unexpected this compound Resistance in a Previously Sensitive Strain

Possible Cause:

  • Spontaneous mutation in the pfcarl gene during in vitro culture.

  • Contamination with a resistant parasite line.

  • Degradation of the this compound compound stock.

Troubleshooting Workflow:

start Start: Unexpected this compound Resistance Observed check_compound Verify this compound Stock Integrity (Test on a known sensitive control strain) start->check_compound outcome_compound_ok Compound OK check_compound->outcome_compound_ok Passes outcome_compound_bad Compound Degraded check_compound->outcome_compound_bad Fails check_contamination Check for Contamination (Perform clonality testing, e.g., PCR) outcome_contam_pos Contamination Detected check_contamination->outcome_contam_pos Positive outcome_contam_neg No Contamination check_contamination->outcome_contam_neg Negative sequence_pfcarl Sequence the pfcarl Gene (Compare to parental strain sequence) outcome_mutation Mutation(s) Found in pfcarl sequence_pfcarl->outcome_mutation outcome_no_mutation No pfcarl Mutation (Consider other resistance mechanisms) sequence_pfcarl->outcome_no_mutation outcome_compound_ok->check_contamination action_replace_compound Action: Use a fresh stock of this compound outcome_compound_bad->action_replace_compound action_discard_culture Action: Discard contaminated culture and restart from frozen stocks outcome_contam_pos->action_discard_culture outcome_contam_neg->sequence_pfcarl action_characterize Action: Characterize the new resistant strain outcome_mutation->action_characterize

Caption: Troubleshooting workflow for unexpected this compound resistance.

Problem 2: Difficulty Generating this compound-Resistant Lines In Vitro

Possible Cause:

  • This compound concentration is too high, causing complete parasite death.

  • Insufficient parasite numbers in the starting inoculum.

  • Inappropriate drug pressure regimen.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting in vitro this compound resistance selection.

Data Presentation

Table 1: this compound IC₅₀ Fold-Change for Select PfCARL Mutations

Parasite LinePfCARL Mutation(s)Parental StrainFold Change in this compound IC₅₀ (Resistant vs. Parental)Reference
This compound-R1S1076IDd2~10-20x[4]
This compound-R2L830V, S1076IDd2>100x[4]
KAF156-RI1139KDd2~20x[4]
MMV007564RQ821H3D7Not specified for this compound[10]

Note: Fold change can vary based on the parental strain and specific assay conditions.

Key Experimental Protocols

In Vitro this compound Resistance Selection

Objective: To generate this compound-resistant P. falciparum lines from a sensitive parental strain.

Methodology:

  • Inoculum Preparation: Start with a high-density culture of clonal, drug-sensitive parasites (e.g., Dd2 or 3D7 strains) to a total of 10⁷ - 10⁹ parasites.

  • Drug Pressure: Expose the parasite culture to this compound at a constant pressure, typically 3-5 times the experimentally determined half-maximal inhibitory concentration (IC₅₀).[13]

  • Culture Maintenance: Maintain the culture for an extended period (e.g., up to 60 days), replacing the media and drug every 48 hours.[13] Monitor for parasite death and recrudescence via regular Giemsa-stained thin blood smears.

  • Cloning: Once a resistant population is established, clone the parasites by limiting dilution to ensure a genetically homogenous population for downstream analysis.

Identification of pfcarl Mutations via Whole Genome Sequencing (WGS)

Objective: To identify genetic changes, specifically in the pfcarl gene, responsible for the resistance phenotype.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both the parental (sensitive) and the generated resistant parasite lines.

  • Library Preparation & Sequencing: Prepare sequencing libraries from the extracted gDNA and perform whole-genome sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads from both parental and resistant lines to the P. falciparum 3D7 reference genome.

    • Perform variant calling to identify single nucleotide variations (SNVs) and insertions/deletions (indels).

    • Compare the variants found in the resistant line to those in the parental line. The mutations that are unique to the resistant strain are candidate resistance markers. Focus on non-synonymous mutations in coding regions, particularly within the pfcarl gene (PF3D7_1329800).

Confirmation of Resistance-Conferring Mutations using CRISPR/Cas9

Objective: To validate that a specific mutation in pfcarl is sufficient to confer this compound resistance.

Methodology:

  • Plasmid Design: Construct a CRISPR/Cas9 editing plasmid containing:

    • The Cas9 nuclease.

    • A guide RNA (gRNA) targeting a region near the mutation site in the pfcarl gene.

    • A donor repair template containing the desired point mutation flanked by homology arms.

  • Transfection: Introduce the plasmid into a drug-sensitive, wild-type parasite line (e.g., Dd2 or NF54) via electroporation.

  • Selection and Cloning: Select for successfully transfected parasites using a drug-selectable marker on the plasmid. After selection, clone the edited parasites by limiting dilution.

  • Verification: Sequence the pfcarl gene in the cloned parasite lines to confirm the successful introduction of the intended mutation.

  • Phenotypic Analysis: Perform IC₅₀ assays on the edited and wild-type parasite lines to quantify the change in this compound susceptibility and confirm that the single mutation confers resistance.[4]

Signaling Pathway and Resistance Mechanism

The imidazolopiperazine this compound is believed to exert its antimalarial effect by disrupting the parasite's secretory pathway, leading to ER stress and inhibiting protein trafficking. One potential target is SEY1, a GTPase essential for maintaining ER morphology. Mutations in PfCARL, a protein implicated in ER/Golgi function, are thought to provide a mechanism for the parasite to overcome this stress, leading to drug resistance.

cluster_parasite P. falciparum cluster_resistance Resistance Mechanism This compound This compound SEY1 SEY1 (GTPase) This compound->SEY1 Inhibits ProteinTrafficking Protein Trafficking & Secretory Pathway This compound->ProteinTrafficking Disrupts ER Endoplasmic Reticulum (ER) SEY1->ER Maintains Morphology ProteinTrafficking->ER Causes Stress ParasiteDeath Parasite Death ProteinTrafficking->ParasiteDeath PfCARL_mut Mutated PfCARL PfCARL_mut->ProteinTrafficking Restores Function / Bypasses Inhibition

Caption: Proposed mechanism of this compound action and PfCARL-mediated resistance.

References

Validation & Comparative

GNF179: A Comparative Analysis of a Promising Imidazolopiperazine Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF179 with other imidazolopiperazine antimalarials, supported by experimental data, detailed methodologies, and pathway visualizations.

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a promising class of compounds with potent activity against multiple stages of the malaria parasite life cycle, including drug-resistant strains.[1][2] This guide focuses on this compound, a key representative of this class, and compares its performance with other notable imidazolopiperazines, primarily its close analog KAF156 (Ganaplacide).

Performance Comparison of Imidazolopiperazine Antimalarials

This compound and its analogs exhibit potent nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the in vitro efficacy of this compound and other selected imidazolopiperazines.

Table 1: In Vitro Activity of this compound and KAF156 against P. falciparum Strains

CompoundStrainResistance ProfileIC50 (nM)Reference
This compound 3D7Drug-sensitive6[3]
This compound W2Chloroquine-resistant4[3]
KAF156 3D7Drug-sensitive9.0 ± 1.0[3]
KAF156 W2Chloroquine, Pyrimethamine, Quinine, Sulfadoxine-resistant7.7 ± 0.7[3]
KAF156 Dd2Mefloquine, Chloroquine, Pyrimethamine-resistant7.1 ± 1.7[3]
KAF156 K1Chloroquine, Pyrimethamine, Sulfadoxine-resistant7.3 ± 0.7[3]

Table 2: Structure-Activity Relationship (SAR) of Selected Imidazolopiperazine Analogs

Compound IDModifications from Parent ScaffoldP. falciparum 3D7 EC50 (nM)P. falciparum W2 EC50 (nM)Reference
1aParent Scaffold100130[1]
9Phenylalanine at R1<100<100[1]
11α-methylalanine at R120-[1]
313,4-disubstitution on aniline moiety34[1]
35Dimethyl substitution on piperazine core~10-[4]

Mechanism of Action and Resistance

Imidazolopiperazines like this compound and KAF156 disrupt the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibition of protein trafficking.[5][6] This disruption is believed to be a key aspect of their antimalarial activity.

A potential target of this compound has been identified as SEY1, a dynamin-like GTPase essential for shaping the parasite's endoplasmic reticulum.[6][7][8] Inhibition of SEY1's GTPase activity by this compound leads to morphological changes in the ER and Golgi apparatus, ultimately contributing to parasite death.[7][8]

Resistance to imidazolopiperazines is primarily associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL).[1][9][10] PfCARL is a protein localized to the cis-Golgi apparatus and is thought to be involved in protein sorting and membrane trafficking.[1][9] Mutations in PfCARL are believed to confer resistance not by altering the drug's primary target, but by providing a general mechanism of drug resistance, possibly by altering drug transport or compensating for the disruption in the secretory pathway.[10][11]

GNF179_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_resistance Resistance Mechanism This compound This compound SEY1 SEY1 (GTPase) This compound->SEY1 inhibits ER Endoplasmic Reticulum (ER) SEY1->ER maintains structure Protein_Trafficking Protein Trafficking SEY1->Protein_Trafficking indirectly affects Golgi Golgi Apparatus ER->Golgi protein transport Golgi->Protein_Trafficking Parasite_Death Parasite Death Protein_Trafficking->Parasite_Death essential for survival PfCARL Mutated PfCARL PfCARL->Protein_Trafficking compensates for disruption

This compound inhibits SEY1, leading to ER stress and disruption of protein trafficking.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains are cultured in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.

  • Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization is achieved by treatment with 5% D-sorbitol.

2. Assay Procedure:

  • Asynchronous parasite cultures with a parasitemia of ~1% are plated into 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL of SYBR Green I/mL of lysis buffer; lysis buffer composition: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.[12]

  • Plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[13]

3. Data Analysis:

  • Fluorescence values are plotted against the log of the drug concentration.

  • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

SYBR_Green_Workflow start Start culture Culture & Synchronize P. falciparum start->culture plate Plate parasites with serial dilutions of drug culture->plate incubate Incubate for 72 hours plate->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse incubate_dark Incubate in dark for 1 hour lyse->incubate_dark read_fluorescence Read Fluorescence (485nm ex / 530nm em) incubate_dark->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze end End analyze->end

Workflow for the SYBR Green I-based in vitro antimalarial assay.
In Vivo Efficacy Study (4-Day Suppressive Test)

This murine model is used to assess the in vivo antimalarial activity of test compounds.[14][15]

1. Animals and Parasites:

  • Female Swiss albino mice (6-8 weeks old) are used.

  • A chloroquine-sensitive strain of Plasmodium berghei is used for infection.

2. Infection:

  • Donor mice with a parasitemia of 20-30% are used to prepare the inoculum.

  • Experimental mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.

3. Drug Administration:

  • Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).

  • Treatment starts 2-4 hours post-infection and continues daily for four consecutive days (Day 0 to Day 3).

  • Drugs are typically administered orally or via intraperitoneal injection.

4. Monitoring:

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Smears are stained with Giemsa and parasitemia is determined by microscopy.

  • The percentage of parasitemia suppression is calculated relative to an untreated control group.

5. Data Analysis:

  • The average percent suppression of parasitemia is calculated for each treatment group.

  • The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of drug concentrations.

Four_Day_Suppressive_Test start Start infect Infect mice with P. berghei (Day 0) start->infect treat_d0 Treat with compound (Day 0, 2-4h post-infection) infect->treat_d0 treat_d1 Treat with compound (Day 1) treat_d0->treat_d1 treat_d2 Treat with compound (Day 2) treat_d1->treat_d2 treat_d3 Treat with compound (Day 3) treat_d2->treat_d3 smear Prepare blood smears (Day 4) treat_d3->smear analyze Determine parasitemia & calculate % suppression smear->analyze end End analyze->end

Workflow for the 4-day suppressive test in a murine malaria model.

Conclusion

This compound and other imidazolopiperazines represent a significant advancement in the fight against malaria. Their novel mechanism of action, targeting the parasite's secretory pathway, and their potent activity against drug-resistant strains make them valuable candidates for further development. This guide provides a comparative overview to aid researchers in understanding the landscape of imidazolopiperazine antimalarials and to facilitate future research in this critical area.

References

A Comparative Efficacy Analysis of Antimalarial Imidazolopiperazines: GNF179 and KAF156 (Ganaplacide)

Author: BenchChem Technical Support Team. Date: November 2025

GNF179 and KAF156 (Ganaplacide) are two closely related antimalarial compounds belonging to the novel imidazolopiperazine (IZP) class. Both exhibit potent activity against multiple life-cycle stages of the Plasmodium parasite, the causative agent of malaria. While structurally similar—differing only by a single halogen atom—KAF156 has progressed to Phase III clinical trials as a promising next-generation antimalarial, often in combination with lumefantrine.[1][2] this compound, its close analog, serves as a crucial tool in preclinical and mechanistic studies to elucidate the unique mode of action and resistance pathways of this chemical class.[1][3] This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and KAF156 against various Plasmodium species and life stages.

Table 1: In Vitro Activity Against Plasmodium falciparum Asexual Blood Stages

Compound Strain IC50 (nM) Key Resistance Markers Reference
KAF156 Drug-sensitive & Drug-resistant strains 6 - 17.4 Broad panel [4][5]
KAF156 P. falciparum clinical isolates (Thai-Myanmar border) 12.6 (median) Field isolates [4]
KAF156 Strains with pfk13 mutations (ART-resistant) 3 - 11 pfk13 mutations [6]
This compound W2 (multidrug resistant) 4.8 - [7]
This compound Dd2 (multidrug resistant) 5 - 9 - [8]
This compound NF54 (pfcarl L830V mutant) 2,550 pfcarl L830V [9]
This compound Dd2 (pfact S242* mutant) 4,800 pfact S242* [8]

| This compound | Dd2 (pfugt F37V mutant) | 926.4 | pfugt F37V |[8] |

Table 2: Activity Against Other Plasmodium Life Stages

Compound Stage Species Activity Metric & Value Reference
KAF156 Liver Stage P. falciparum IC50 = 4.5 nM [9]
KAF156 Transmission Blocking P. falciparum 0 oocysts at 5 nM [9]
KAF156 Stage V Gametocytes P. falciparum Potent cidal activity [4]
KAF156 Asexual Blood Stage P. vivax IC50 = 5.5 nM (median) [4]
This compound Stage V Gametocytes P. falciparum EC50 = 9 nM [9]

| This compound | Transmission Blocking | P. falciparum | Abolished oocyst formation at 5 nM |[7] |

Table 3: In Vivo Efficacy in Rodent Models

Compound Animal Model Protective/Therapeutic Dosing Efficacy Reference
KAF156 Mouse (P. berghei) Therapeutic Oral ED50 = 0.6 mg/kg, ED90 = 0.9 mg/kg, ED99 = 1.4 mg/kg [4][5]
KAF156 Mouse (sporozoite challenge) Prophylactic Single oral dose of 10 mg/kg Completely protective [4][5]
This compound Rodent (P. berghei) Therapeutic Single oral dose of 10 mg/kg Prevents malaria development [9]

| This compound | Mouse (P. berghei) | Prophylactic | 15 mg/kg (p.o.) single dose | Protected against infectious sporozoites |[7] |

Mechanism of Action

The imidazolopiperazines feature a novel mechanism of action distinct from existing antimalarials.[10] While the precise molecular target remains under investigation, studies with this compound and KAF156 indicate that they disrupt the parasite's intracellular secretory pathway.[11][12] This disruption leads to the inhibition of protein trafficking and export, causing expansion and stress in the endoplasmic reticulum (ER).[6][11][12]

Recent research using this compound has identified SEY1, a dynamin-like GTPase essential for maintaining ER architecture, as a potential target.[3][13] this compound was shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, leading to morphological changes in the parasite's ER and Golgi apparatus.[13]

IZP_Mechanism_of_Action Proposed Mechanism of Action for Imidazolopiperazines cluster_parasite Plasmodium falciparum IZP This compound / KAF156 SEY1 SEY1 (GTPase) IZP->SEY1 Binds & Inhibits ProteinTrafficking Protein Trafficking & Secretory Pathway IZP->ProteinTrafficking Disrupts ER Endoplasmic Reticulum (ER) SEY1->ER Maintains Architecture ER->ProteinTrafficking Mediates ParasiteGrowth Parasite Growth & Survival ProteinTrafficking->ParasiteGrowth Essential For IZP_Resistance_Pathway Drug Resistance Pathways for Imidazolopiperazines cluster_resistance Resistance Conferring Genes Drug This compound / KAF156 TargetPathway Secretory Pathway (e.g., SEY1) Drug->TargetPathway Inhibits ParasiteDeath Parasite Death TargetPathway->ParasiteDeath Leads to pfcarl pfcarl mutation pfcarl->TargetPathway Confers Resistance pfugt pfugt mutation pfugt->TargetPathway Confers Resistance pfact pfact mutation pfact->TargetPathway Confers Resistance Clinical_Trial_Workflow Preclinical Preclinical Studies (incl. This compound) PhaseI Phase I (Safety in healthy volunteers) Preclinical->PhaseI PhaseII Phase II (Efficacy & Dosing in patients) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety) PhaseII->PhaseIII Go/No-Go Decision Approval Regulatory Approval & Deployment PhaseIII->Approval

References

GNF179: A Novel Antimalarial Candidate Against Drug-Resistant Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the imidazolopiperazine GNF179 against drug-resistant Plasmodium strains, offering researchers and drug development professionals a guide to its efficacy, mechanism of action, and performance relative to other antimalarials.

The emergence and spread of multidrug-resistant Plasmodium falciparum is a critical global health challenge, threatening the efficacy of current frontline antimalarial treatments, including artemisinin-based combination therapies (ACTs). This guide provides a comparative overview of this compound, a novel imidazolopiperazine (IZP) compound, and its performance against drug-resistant malaria parasites.

Executive Summary

This compound, and its close analog KAF156 (ganaplacide), demonstrates potent activity against multiple life-cycle stages of Plasmodium parasites, including strains resistant to current standard-of-care drugs like artemisinin and chloroquine. Its novel mechanism of action, which targets the parasite's secretory pathway, distinguishes it from existing antimalarials and makes it a promising candidate for future combination therapies. Resistance to this compound has been selected for in vitro and is associated with mutations in genes such as the P. falciparum cyclic amine resistance locus (pfcarl).

Comparative In Vitro Efficacy

This compound exhibits potent, low nanomolar activity against both drug-sensitive and drug-resistant P. falciparum strains. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound's analog KAF156 and other antimalarials against a panel of laboratory-adapted strains with varying resistance profiles.

DrugP. falciparum Strain (Resistance Profile)Geometric Mean IC50 (nM)
KAF156 IPC-5202 (Artemisinin-R, K13 R539T) 8.7
Dd2 (Chloroquine-R, Mefloquine-R) 6.0
NF54 (Sensitive) 5.5
Dihydroartemisinin (DHA)IPC-5202 (Artemisinin-R, K13 R539T)10.6
Dd2 (Chloroquine-R, Mefloquine-R)0.6
NF54 (Sensitive)0.8
Chloroquine (CQ)IPC-5202 (Artemisinin-R, K13 R539T)201.2
Dd2 (Chloroquine-R, Mefloquine-R)149.0
NF54 (Sensitive)12.6
Lumefantrine (LUM)IPC-5202 (Artemisinin-R, K13 R539T)2.5
Dd2 (Chloroquine-R, Mefloquine-R)32.0
NF54 (Sensitive)11.3

Table 1: Comparative in vitro activity of KAF156 (this compound analog) and standard antimalarials against various P. falciparum strains. Data compiled from multiple sources for illustrative comparison.[1][2][3]

Mechanism of Action

This compound possesses a novel mechanism of action that is distinct from traditional antimalarials. It targets the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[4] This disruption of essential cellular processes ultimately results in parasite death. Recent studies have identified a putative dynamin-like GTPase, SEY1, as a potential target of this compound.[5][6] this compound has been shown to bind to SEY1 and inhibit its GTPase activity, which is crucial for maintaining the architecture of the ER.[5][6]

GNF179_Mechanism_of_Action

Resistance Profile

In vitro studies have shown that resistance to this compound can be selected for, and this is often associated with mutations in several genes. The most frequently cited is the P. falciparum cyclic amine resistance locus (pfcarl, PF3D7_0321900), which encodes a protein localized to the cis-Golgi apparatus.[1][7] Mutations in pfcarl have been shown to confer resistance not only to imidazolopiperazines but also to other structurally unrelated compounds, suggesting a role in multidrug resistance.[1] Other genes implicated in this compound resistance include pfugt (UDP-galactose transporter) and pfact (acetyl-CoA transporter).[1]

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

The in vitro efficacy of this compound and other antimalarials is commonly assessed using a SYBR Green I-based fluorescence assay.[3][8] This method measures parasite proliferation by quantifying the amount of parasite DNA.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit in complete medium.

  • Drug Preparation: A serial dilution of the test compounds (e.g., this compound, chloroquine, DHA) is prepared and added to a 96-well microplate.

  • Incubation: Parasite cultures are diluted to a starting parasitemia (e.g., 0.5-1%) and added to the drug-coated plates. The plates are then incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark to allow the dye to bind to parasite DNA. Fluorescence is then measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

SYBR_Green_I_Workflow A 1. Prepare drug dilutions in 96-well plate B 2. Add synchronized P. falciparum culture A->B C 3. Incubate for 72 hours B->C D 4. Freeze-thaw to lyse cells C->D E 5. Add SYBR Green I lysis buffer D->E F 6. Incubate in dark E->F G 7. Read fluorescence F->G H 8. Calculate IC50 values G->H

In Vivo Efficacy Testing: Murine Malaria Models

The in vivo efficacy of antimalarial compounds is typically evaluated using rodent models of malaria, such as Plasmodium berghei-infected mice.[1][2]

Methodology:

  • Infection: Mice (e.g., CD-1 or BALB/c) are infected intravenously or intraperitoneally with a known number of P. berghei-infected red blood cells.

  • Drug Administration: At a set time post-infection (e.g., 2-3 days), when a measurable parasitemia is established, the test compound is administered to groups of mice, typically via oral gavage. A vehicle control group and a positive control group (treated with a known effective antimalarial like chloroquine) are included.

  • Dosing Regimen: A standard regimen is the 4-day suppressive test, where the drug is administered once daily for four consecutive days.

  • Parasitemia Monitoring: Parasitemia is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined.

  • Data Analysis: The efficacy of the compound is assessed by comparing the average parasitemia in the treated groups to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90), which represent the doses required to suppress parasitemia by 50% and 90% respectively, are calculated. Mouse survival is also monitored as a secondary endpoint.

In_Vivo_Efficacy_Workflow A 1. Infect mice with P. berghei B 2. Establish parasitemia (2-3 days) A->B C 3. Administer test compound (e.g., 4-day regimen) B->C D 4. Monitor daily parasitemia (blood smears) C->D E 5. Compare to vehicle control D->E F 6. Calculate ED50/ED90 & monitor survival E->F

Conclusion

This compound and the imidazolopiperazine class of compounds represent a significant advancement in the fight against drug-resistant malaria. Their novel mechanism of action, potent activity against resistant strains, and efficacy across multiple parasite life stages make them highly valuable candidates for the development of next-generation antimalarial therapies. Further research and clinical development, particularly in combination with other antimalarials, will be crucial to fully realize their potential in combating this global disease.

References

GNF179's Primary Target Validated as SEY1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GNF179, a close analog of the clinical candidate ganaplacide (KAF156), belongs to the imidazolopiperazine (IZP) class of compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While previous studies have implicated the parasite's secretory pathway as the target of IZPs, the precise molecular target has remained elusive until now. Recent findings provide compelling evidence that this compound directly binds to and inhibits the function of Plasmodium SEY1, leading to disruption of the parasite's ER and Golgi apparatus and ultimately, cell death.[1][2]

This guide will compare the experimental data that validates SEY1 as the primary target, detail the methodologies used in these key experiments, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound and SEY1 Interaction

The following tables summarize the quantitative data from key experiments that validate the direct interaction between this compound and Plasmodium SEY1.

Table 1: Binding Affinity and Thermal Stability

ParameterMethodValueSignificance
Binding Affinity (KD) Surface Plasmon Resonance (SPR)Elevated this compound levels on PvSEY1-coated sensor chipsDemonstrates direct physical interaction between this compound and Plasmodium vivax SEY1.[1]
Thermal Destabilization Cellular Thermal Shift Assay (CETSA)This compound reduces PvSEY1 melting temperatureIndicates direct binding of this compound to PvSEY1 within the cellular environment, leading to protein destabilization.[1][2]

Table 2: Enzymatic Inhibition

AssayMethodResultSignificance
GTPase Activity in vitro GTPase activity assayThis compound inhibits PvSEY1 GTPase activityConfirms that this compound binding to SEY1 is functional, inhibiting its enzymatic activity which is crucial for ER fusion.[1][2]

Table 3: Cellular Phenotypes and Target Engagement

ExperimentMethodResultSignificance
Gene Overexpression CRISPR/Cas9-mediated gene editingPlasmodium SEY1 overexpression confers resistance to this compoundProvides strong genetic evidence that SEY1 is a biologically relevant target of this compound in the parasite.[1]
Gene Knockdown Conditional knockdownPlasmodium SEY1 knockdown confers sensitivity to this compoundFurther validates SEY1 as the target, showing that reduced levels of the protein enhance the drug's efficacy.[1]
ER and Golgi Morphology Ultrastructure Expansion MicroscopyThis compound treatment leads to altered ER and Golgi morphologyDemonstrates the downstream cellular consequence of SEY1 inhibition by this compound.[1][2]
Gene Essentiality Gene disruption attemptsPfSEY1 is an essential gene in P. falciparumHighlights SEY1 as an attractive and vulnerable target for antimalarial drugs.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments that validated SEY1 as the primary target of this compound are outlined below.

Proteomic Affinity Chromatography
  • Objective: To identify proteins from P. falciparum lysate that bind to this compound.

  • Methodology:

    • This compound was chemically linked to beads to create an affinity matrix.

    • P. falciparum lysate was incubated with the this compound-linked beads.

    • Proteins that bound to the this compound beads were eluted.

    • Eluted proteins were identified and quantified using tandem mass spectrometry (MS/MS).

    • Results showed elevated levels of PfSEY1 in the pulldown with this compound-linked beads compared to control beads.[1]

Surface Plasmon Resonance (SPR)
  • Objective: To measure the direct binding affinity between this compound and SEY1.

  • Methodology:

    • Recombinant His-tagged P. knowlesi SEY1 (PkSEY1) was immobilized on a sensor chip.

    • Various concentrations of this compound were flowed over the chip.

    • The interaction was measured in real-time by detecting changes in the refractive index at the chip surface.

    • The resulting data was used to determine the equilibrium dissociation constant (KD), indicating the binding affinity.[1]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the binding of this compound to SEY1 in a cellular context.

  • Methodology:

    • P. vivax lysates containing PvSEY1 were treated with either this compound or a vehicle control (DMSO).

    • The treated lysates were heated to a range of temperatures to induce protein denaturation.

    • The amount of soluble (non-denatured) PvSEY1 at each temperature was quantified by Western blotting.

    • A decrease in the melting temperature of PvSEY1 in the presence of this compound indicates direct binding and destabilization of the protein.[1]

GTPase Activity Assay
  • Objective: To determine the effect of this compound on the enzymatic activity of SEY1.

  • Methodology:

    • Recombinant PvSEY1-myc-His was purified from E. coli.

    • The assay measured the production of free phosphate resulting from the hydrolysis of GTP by PvSEY1.

    • Reactions were set up with a fixed concentration of the enzyme and varying concentrations of GTP, in the presence or absence of this compound.

    • The absorbance at 360nm was measured to quantify the amount of free phosphate produced.

    • A decrease in phosphate production in the presence of this compound indicated inhibition of GTPase activity.[1]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the validation of SEY1 as the target of this compound.

GNF179_Mechanism_of_Action This compound This compound SEY1 SEY1 (GTPase) This compound->SEY1 Inhibition ER_Fusion Homotypic ER Fusion SEY1->ER_Fusion Required for ER_Integrity ER Integrity & Morphology ER_Fusion->ER_Integrity Protein_Trafficking Protein Trafficking ER_Integrity->Protein_Trafficking Maintains Parasite_Death Parasite Death ER_Integrity->Parasite_Death Disruption leads to Protein_Trafficking->Parasite_Death Essential for Survival

Caption: Mechanism of action of this compound targeting SEY1.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Validation cluster_cellular Cellular Validation Affinity_Chrom Proteomic Affinity Chromatography SEY1_ID SEY1_ID Affinity_Chrom->SEY1_ID Identifies SEY1 SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding_Affinity SPR->Binding_Affinity Confirms Direct Binding GTPase_Assay GTPase Activity Assay Inhibition Inhibition GTPase_Assay->Inhibition Shows Inhibition of Function CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target_Engagement CETSA->Target_Engagement Confirms In-Cell Binding Genetics Genetic Modification (Overexpression/Knockdown) Phenotype Phenotype Genetics->Phenotype Links Target to Drug Resistance/Sensitivity Microscopy Ultrastructure Expansion Microscopy Cellular_Effect Cellular_Effect Microscopy->Cellular_Effect Visualizes Downstream Effects Hypothesis Hypothesis: This compound targets SEY1 Hypothesis->Affinity_Chrom Hypothesis->SPR Hypothesis->CETSA Conclusion Conclusion: SEY1 is the primary target of this compound SEY1_ID->GTPase_Assay Binding_Affinity->GTPase_Assay Inhibition->Conclusion Target_Engagement->Genetics Phenotype->Microscopy Cellular_Effect->Conclusion

Caption: Experimental workflow for validating SEY1 as the target of this compound.

References

A Comparative Analysis of GNF179 and Atovaquone: Unraveling Two Distinct Antimalarial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimalarial drug development, understanding the precise mechanisms of action is paramount for overcoming resistance and designing novel therapeutic strategies. This guide provides a detailed comparative analysis of two potent antimalarial compounds, GNF179 and atovaquone, which despite their shared efficacy, operate through fundamentally different pathways. We present a comprehensive overview of their mechanisms, supported by experimental data, detailed protocols, and visual representations of the involved biological pathways.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and atovaquone against various stages of Plasmodium falciparum. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum

CompoundStrainIC50 (nM)Reference(s)
This compound Dd22.5 - 6[1]
NF546[1]
W2~7[2]
Atovaquone 3D70.83 - 6.81[3]
L-3 (chloroquine-susceptible)0.978[4]
FCM 29 (multidrug-resistant)1.76[4]
D6<10[5]
V1/S<10[5]

Table 2: Activity against Other Plasmodium Life Stages

CompoundLife StageSpeciesActivity MetricValueReference(s)
This compound Liver StageP. bergheiIC504.5 nM[1]
Stage V GametocytesP. falciparumEC509 nM[1]
Atovaquone Liver StageP. yoeliiIC50<10 nM[5]
Ookinete FormationP. bergheiIC5065 nM[5]

Mechanisms of Action

This compound: Targeting the Secretory Pathway

This compound exerts its antimalarial effect by disrupting the parasite's secretory pathway, a critical process for the export of proteins required for parasite survival and remodeling of the host red blood cell.

  • Localization: Studies have shown that fluorescently-labeled this compound localizes to the endoplasmic reticulum (ER) and the Golgi apparatus of the parasite.[6]

  • Inhibition of Protein Trafficking: this compound treatment leads to the accumulation of proteins within the ER, indicating a blockage in their transport to their final destinations. This disruption of protein export prevents the establishment of new permeation pathways in the host red blood cell membrane, which are essential for nutrient uptake.[2]

  • Induction of ER Stress: The accumulation of unfolded or misfolded proteins in the ER due to trafficking inhibition likely triggers the unfolded protein response (UPR), leading to ER stress and ultimately, parasite death.

  • Potential Direct Target - SEY1: Recent evidence suggests that this compound may directly bind to and inhibit the activity of SEY1, a dynamin-like GTPase involved in the homotypic fusion of ER membranes.[7][8] Inhibition of SEY1 would disrupt ER morphology and function, consistent with the observed effects of this compound.[7]

Atovaquone: A Mitochondrial Inhibitor

Atovaquone's mechanism is well-characterized and centers on the disruption of the parasite's mitochondrial electron transport chain (mETC).

  • Targeting the Cytochrome bc1 Complex: Atovaquone is a structural analog of ubiquinone (coenzyme Q10) and acts as a competitive inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mETC.[9][10]

  • Disruption of Mitochondrial Membrane Potential: By blocking electron flow through the mETC, atovaquone collapses the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production.[9]

  • Inhibition of Pyrimidine Biosynthesis: The parasite's mETC is coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis. Inhibition of the cytochrome bc1 complex by atovaquone indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis.[9]

Resistance Mechanisms

This compound Resistance

Resistance to this compound and other imidazolopiperazines is primarily associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[1] The PfCARL protein is localized to the cis-Golgi and is thought to be involved in regulating the transport or activity of small molecules within this organelle.[1] Mutations in pfcarl do not appear to confer cross-resistance to other major classes of antimalarials, including atovaquone.[1]

Atovaquone Resistance

Resistance to atovaquone arises from single point mutations in the mitochondrially-encoded cytochrome b (cytb) gene, specifically in the region encoding the ubiquinone-binding pocket.[11][12] The most common mutation is at codon 268 (Y268S/N/C). These mutations reduce the binding affinity of atovaquone to the cytochrome bc1 complex, thereby diminishing its inhibitory effect.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

GNF179_Mechanism cluster_parasite Plasmodium falciparum This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Accumulates in SEY1 SEY1 (GTPase) This compound->SEY1 Inhibits Protein_Trafficking Protein Trafficking This compound->Protein_Trafficking Inhibits Golgi Golgi Apparatus ER->Golgi Protein transport Golgi->Protein_Trafficking SEY1->ER Maintains ER structure Protein_Synthesis Protein Synthesis (Ribosomes) Protein_Synthesis->ER Proteins enter Exported_Proteins Exported Proteins Protein_Trafficking->Exported_Proteins To host cell ER_Stress ER Stress (UPR) Protein_Trafficking->ER_Stress Leads to Parasite_Death Parasite Death ER_Stress->Parasite_Death Atovaquone_Mechanism cluster_mitochondrion Parasite Mitochondrion Atovaquone Atovaquone Complex_III Cytochrome bc1 Complex (Complex III) Atovaquone->Complex_III Competitively inhibits Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Atovaquone->Membrane_Potential Collapses Pyrimidine_Synthesis Pyrimidine Biosynthesis Atovaquone->Pyrimidine_Synthesis Inhibits (indirectly) ETC Electron Transport Chain (mETC) Electron_Flow Electron Flow Complex_III->Electron_Flow DHODH Dihydroorotate Dehydrogenase (DHODH) Complex_III->DHODH Regenerates Ubiquinone for Ubiquinone Ubiquinone (Coenzyme Q) Ubiquinone->Complex_III Substrate Electron_Flow->Membrane_Potential Maintains Parasite_Death Parasite Death Membrane_Potential->Parasite_Death Leads to DHODH->Pyrimidine_Synthesis Pyrimidine_Synthesis->Parasite_Death Leads to Experimental_Workflows cluster_this compound This compound Experimental Workflow cluster_atovaquone Atovaquone Experimental Workflow start_g Synchronized P. falciparum Culture treat_g Treat with this compound start_g->treat_g resistance_g Select for Resistance with this compound start_g->resistance_g protein_export_assay Protein Export Assay (e.g., Sorbitol Lysis) treat_g->protein_export_assay sey1_assay SEY1 GTPase Activity Assay treat_g->sey1_assay result_g1 Inhibition of Protein Export protein_export_assay->result_g1 result_g2 Inhibition of SEY1 Activity sey1_assay->result_g2 pfcarl_seq Sequence pfcarl gene resistance_g->pfcarl_seq result_g3 Identify pfcarl Mutations pfcarl_seq->result_g3 start_a Synchronized P. falciparum Culture treat_a Treat with Atovaquone start_a->treat_a resistance_a Select for Resistance with Atovaquone start_a->resistance_a mito_resp_assay Mitochondrial Respiration Assay (Seahorse XF) treat_a->mito_resp_assay cytbc1_assay Cytochrome bc1 Complex Activity Assay treat_a->cytbc1_assay result_a1 Decreased Oxygen Consumption Rate mito_resp_assay->result_a1 result_a2 Inhibition of Complex III Activity cytbc1_assay->result_a2 cytb_seq Sequence cytb gene resistance_a->cytb_seq result_a3 Identify cytb Mutations cytb_seq->result_a3

References

GNF179: A Novel Antimalarial Agent with a Distinct Activity Spectrum Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical data supporting GNF179, a promising imidazolopiperazine derivative, reveals a unique and broad spectrum of activity against multiple stages of the malaria parasite's life cycle, including drug-resistant strains. This guide provides a detailed comparison of this compound with standard antimalarials, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite, as well as other human malaria parasites like P. vivax and P. malariae.[1] Its mechanism of action, which involves the disruption of the parasite's secretory pathway and induction of endoplasmic reticulum (ER) stress, distinguishes it from conventional antimalarials and contributes to its efficacy against strains resistant to current drugs.[2][3]

Comparative In Vitro Activity

This compound exhibits low nanomolar potency against both drug-sensitive and multidrug-resistant P. falciparum strains. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound compared to standard antimalarials.

DrugP. falciparum 3D7 (Drug-Sensitive) IC50 (nM)P. falciparum W2 (Chloroquine-Resistant, Mefloquine-Resistant) IC50 (nM)P. falciparum Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM)P. falciparum K1 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM)
This compound ~54.8[4]~3.1-
Chloroquine10 - 20> 200> 200> 200
Artemisinin5 - 105 - 105 - 105 - 10
Mefloquine10 - 20> 10010 - 20> 100
Piperaquine10 - 2010 - 2010 - 2010 - 20

Table 1: Comparative in vitro activity of this compound and standard antimalarials against various P. falciparum strains. Data compiled from multiple sources.

This compound also demonstrates potent activity against other human malaria parasites.

DrugP. vivax (clinical isolates) IC50 (nM)P. malariae (clinical isolates) IC50 (nM)
This compound Potent inhibition observedStrong inhibition observed[1]
ChloroquineVariable, resistance reportedReduced susceptibility observed[1]
Artemether-Reduced susceptibility observed[1]
Lumefantrine-Reduced susceptibility observed[1]
PiperaquinePotent inhibition observedPotent inhibition observed[1]

Table 2: Activity of this compound and standard antimalarials against P. vivax and P. malariae.

Activity Across the Parasite Life Cycle

A key advantage of this compound is its activity against multiple stages of the parasite's life cycle, a feature not universally shared by standard antimalarials.

DrugAsexual Blood StagesLiver StagesGametocytes (Transmission Blocking)
This compound High High High [4]
ChloroquineHigh (sensitive strains)NoneActive against immature gametocytes
Artemisinin DerivativesHighModerateActive against immature gametocytes
PrimaquineLowHigh (including hypnozoites)High (all stages)
AtovaquoneHighHighModerate

Table 3: Activity spectrum of this compound and standard antimalarials across different life cycle stages of Plasmodium.

In Vivo Efficacy

Preclinical studies in rodent models of malaria have demonstrated the oral activity of this compound. A single oral dose of 15 mg/kg provided protection against an infectious P. berghei sporozoite challenge.[4]

Mechanism of Action: Disruption of the Secretory Pathway

This compound's novel mechanism of action is a significant departure from that of traditional antimalarials. While drugs like chloroquine interfere with heme detoxification and artemisinins generate cytotoxic free radicals, this compound targets the parasite's secretory pathway.[2][3] This leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately parasite death.[2][3][5] Mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene have been associated with resistance to imidazolopiperazines, further implicating this pathway.[6]

GNF179_Mechanism_of_Action This compound Mechanism of Action cluster_parasite Plasmodium falciparum This compound This compound Secretory_Pathway Secretory Pathway (Protein Trafficking & Folding) This compound->Secretory_Pathway Inhibits ER Endoplasmic Reticulum (ER) ER_Stress ER Stress (Unfolded Protein Response) ER->ER_Stress Leads to Parasite_Death Parasite Death ER_Stress->Parasite_Death Induces

Caption: this compound inhibits the parasite's secretory pathway, leading to ER stress and cell death.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with serum and other nutrients.

  • Drug Preparation: A serial dilution of the test compounds (e.g., this compound, chloroquine) is prepared in 96-well microtiter plates.

  • Incubation: Parasitized red blood cells are added to the drug-containing wells and incubated for 24-48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. The parasites incorporate the radiolabeled hypoxanthine into their nucleic acids during replication.

  • Harvesting and Measurement: The contents of each well are harvested onto a glass fiber filter mat, and the unincorporated radiolabel is washed away. The radioactivity on the filter mat, which is proportional to parasite growth, is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50% compared to drug-free controls, is calculated by plotting the percentage of growth inhibition against the drug concentration.

in_vitro_assay_workflow In Vitro Antimalarial Assay Workflow Start Start Prepare_Drugs Prepare Serial Dilutions of Antimalarial Drugs Start->Prepare_Drugs Add_Parasites Add P. falciparum-Infected Erythrocytes to Wells Prepare_Drugs->Add_Parasites Incubate_1 Incubate for 24-48 hours Add_Parasites->Incubate_1 Add_Hypoxanthine Add [3H]-Hypoxanthine Incubate_1->Add_Hypoxanthine Incubate_2 Incubate for 24 hours Add_Hypoxanthine->Incubate_2 Harvest Harvest Parasites and Measure Radioactivity Incubate_2->Harvest Analyze Calculate IC50 Values Harvest->Analyze End End Analyze->End

Caption: Workflow for the [3H]-hypoxanthine incorporation assay.

In Vivo Antimalarial Efficacy Testing: Rodent Malaria Model

The 4-day suppressive test in P. berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.

  • Treatment: The test compound (e.g., this compound) is administered to the mice, typically by oral gavage or subcutaneous injection, for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by examining Giemsa-stained thin blood smears.

  • Endpoint: The efficacy of the compound is determined by the reduction in parasitemia in the treated group compared to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.

Conclusion

This compound presents a promising profile as a next-generation antimalarial drug. Its broad activity spectrum, encompassing drug-resistant strains and multiple life cycle stages, combined with a novel mechanism of action, addresses key challenges in the fight against malaria. The preclinical data summarized here provide a strong rationale for its continued development and highlight its potential to become a valuable tool in malaria treatment and elimination strategies. Further clinical evaluation is warranted to establish its safety and efficacy in humans.

References

GNF179: A Comparative Analysis of Efficacy in Plasmodium vivax and Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of the novel antimalarial compound GNF179, comparing its effectiveness against the two major human malaria parasites, Plasmodium vivax and Plasmodium falciparum. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and illustrates key biological pathways.

This compound, a member of the imidazolopiperazine class of antimalarials, and its close analog KAF156 (Ganaplacide), have emerged as promising candidates in the global fight against malaria. These compounds exhibit a multi-stage activity profile, targeting the parasite in the human host at the liver and blood stages, as well as possessing transmission-blocking capabilities. While extensive research has been conducted on their efficacy against the deadliest malaria parasite, P. falciparum, understanding their comparative effectiveness against the widespread and relapse-inducing P. vivax is crucial for their strategic deployment in malaria elimination campaigns.

Quantitative Efficacy Comparison

The available data, primarily from studies on the advanced clinical candidate KAF156, suggests a potent activity of the imidazolopiperazine class against both P. falciparum and P. vivax. Notably, both in vitro and in vivo studies indicate a potentially higher efficacy against P. vivax.

Table 1: In Vitro Efficacy of KAF156 Against P. vivax and P. falciparum Clinical Isolates [1]

ParameterPlasmodium vivaxPlasmodium falciparum
Median IC50 *5.5 nM12.6 nM
IC50 Range 1.4 - 65.8 nM3.5 - 27.1 nM

*IC50 (50% inhibitory concentration) values were determined using an ex vivo schizont maturation assay on clinical isolates from Thailand and Indonesia.[1]

Table 2: In Vivo Efficacy of KAF156 in Patients with Uncomplicated Malaria [2]

ParameterPlasmodium vivax (n=10)Plasmodium falciparum (n=10)
Median Parasite Clearance Time 24 hours45 hours
Interquartile Range 20 - 30 hours42 - 48 hours

Experimental Protocols

The evaluation of this compound and its analogs against P. falciparum and P. vivax involves distinct experimental methodologies due to the unique biological characteristics of each parasite.

In Vitro Drug Susceptibility Testing of P. falciparum (SYBR Green I Assay)

This method is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against cultured P. falciparum strains.

  • Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

Ex Vivo Drug Susceptibility Testing of P. vivax (Schizont Maturation Assay)

Due to the inability to continuously culture P. vivax in vitro, drug susceptibility is assessed using clinical isolates from infected patients in a short-term assay.

  • Sample Collection: Venous blood is collected from patients with P. vivax malaria.

  • Leukocyte Depletion: White blood cells are removed from the blood sample to prevent interference with the assay.

  • Drug Plate Preparation: The test compound is serially diluted in a 96-well plate containing a suitable culture medium (e.g., McCoy's 5A medium with human serum).

  • Assay Initiation: The patient's infected red blood cells are added to the wells.

  • Incubation: The plate is incubated for 24-48 hours to allow the parasites to mature from the ring/trophozoite stage to the schizont stage.

  • Microscopic Examination: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted.

  • Data Analysis: The IC50 is determined by comparing the number of schizonts in the drug-treated wells to the drug-free control wells.[3][4]

In Vivo Efficacy Testing in Humanized Mouse Models

To study the liver stages of P. vivax, including the dormant hypnozoites, humanized mouse models are employed.[5][6][7][8]

  • Mouse Model: Immunodeficient mice are engrafted with human liver cells (FRG KO huHep mice) and, for blood-stage studies, with human red blood cells.[5][6][8][9]

  • Infection: Mice are infected with P. vivax sporozoites.

  • Drug Administration: The test compound is administered to the infected mice at various doses and regimens.

  • Efficacy Assessment (Liver Stage):

    • Prophylactic effect: The drug is given before or at the time of infection, and the parasite load in the liver is measured at a later time point using qPCR for parasite-specific genes (e.g., 18S rRNA).[5]

    • Radical cure (hypnozoite activity): The drug is administered after the establishment of liver-stage infection, and the prevention of relapse is monitored by detecting the absence of blood-stage parasites over time.

  • Efficacy Assessment (Blood Stage): For mice also engrafted with human red blood cells, the transition from liver to blood-stage infection can be monitored, and the clearance of blood-stage parasites is quantified by microscopy or qPCR.[9]

Mechanism of Action and Signaling Pathway

This compound and other imidazolopiperazines are known to disrupt the secretory pathway of the malaria parasite.[10] This mechanism is distinct from that of many currently used antimalarials.

The proposed mechanism involves the inhibition of protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus.[10] This disruption leads to an accumulation of unfolded or misfolded proteins, inducing ER stress and ultimately leading to parasite death. A key protein implicated in resistance to imidazolopiperazines is the P. falciparum Cyclic Amine Resistance Locus (PfCARL), a protein located in the Golgi apparatus.[11] Mutations in the pfcarl gene can confer resistance to this compound, suggesting that PfCARL may be a direct target or a modulator of the drug's activity.[11]

GNF179_Pathway cluster_parasite Plasmodium Parasite This compound This compound Protein_Trafficking Protein Trafficking This compound->Protein_Trafficking Inhibits ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport PfCARL PfCARL (Resistance) ER_Stress ER Stress Protein_Trafficking->ER_Stress Disruption leads to Parasite_Death Parasite Death ER_Stress->Parasite_Death Induces Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound Start Compound Synthesis (this compound) In_Vitro_Pf In Vitro Assay (P. falciparum) SYBR Green I Start->In_Vitro_Pf In_Vitro_Pv Ex Vivo Assay (P. vivax) Schizont Maturation Start->In_Vitro_Pv IC50_determination IC50 Determination In_Vitro_Pf->IC50_determination In_Vitro_Pv->IC50_determination In_Vivo_Liver In Vivo Liver Stage Assay (Humanized Mice) IC50_determination->In_Vivo_Liver In_Vivo_Blood In Vivo Blood Stage Assay (Humanized Mice) IC50_determination->In_Vivo_Blood Efficacy_evaluation Efficacy Evaluation (Parasite Clearance) In_Vivo_Liver->Efficacy_evaluation In_Vivo_Blood->Efficacy_evaluation Lead_optimization Lead Optimization/ Clinical Candidate Efficacy_evaluation->Lead_optimization

References

Safety Operating Guide

Proper Disposal of GNF179: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GNF179 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, a potent antimalarial agent of the imidazolopiperazine class. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

This compound is an orally active, optimized 8,8-dimethyl imidazolopiperazine analog with demonstrated potency against multidrug-resistant strains of Plasmodium falciparum. While specific toxicological and ecotoxicological data for this compound are not widely published, its high biological activity necessitates that it be treated as a hazardous substance. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and local institutional and environmental regulations.

This compound Disposal Protocol

The disposal of this compound, whether in solid form, in solution, or as contaminated labware, must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used for spill cleanup, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound and its solvents.

  • Liquid Waste: Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol). Do not mix incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified hazardous waste disposal company.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the hazardous waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet for this compound if available.

Quantitative Data Summary

PropertyValueImplication for Disposal
Molecular Formula C₂₂H₂₃ClFN₅OIndicates the presence of halogens, which may require specific incineration conditions.
Molecular Weight 427.9 g/mol N/A
In Vitro Potency (IC₅₀ against W2 strain) 4.8 nM[1]High potency necessitates handling as a hazardous compound to prevent environmental release.
Solubility Soluble in DMSOLiquid waste will contain a potent organic solvent, requiring appropriate waste containers and disposal routes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not the focus of this disposal guide. However, it is critical that all experimental procedures involving this compound are conducted in a manner that minimizes waste generation. This includes using the smallest feasible quantities of the compound and solvents, and decontaminating equipment and work surfaces thoroughly after use.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GNF179_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinses) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store in Secure Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Disposal Pickup contact_ehs->pickup end End: Waste Removed by Certified Vendor pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines for the most accurate and comprehensive information.

References

Personal protective equipment for handling GNF179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the investigational antimalarial compound GNF179. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is an orally active, optimized 8,8-dimethyl imidazolopiperazine analog with potent antimalarial activity against multiple life stages of Plasmodium species, including drug-resistant strains.[1] As a potent bioactive molecule, it requires careful handling to minimize exposure risk.

Hazard Identification and Classification

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not fully detailed in search results, related compounds and standard laboratory chemical safety protocols suggest that it should be handled as a potentially hazardous substance. Based on the SDS for a similar research compound, GNF-2, the following hazards may be anticipated:

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity (single exposure); Respiratory tract irritation

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Discard and replace immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume hood or approved respiratorUse a fume hood for all handling of solid this compound and preparation of stock solutions. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.

Safe Handling and Operational Plan

1. Preparation and Weighing:

  • All manipulations involving solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use anti-static weighing paper and tools to minimize dispersal of the powder.

  • Ensure all necessary equipment (spatulas, vials, solvents) is prepared and within reach before starting to minimize time handling the open compound.

2. Solution Preparation:

  • This compound is soluble in DMSO.[2] Prepare stock solutions in a fume hood.

  • Add solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

  • Cap the vial securely and vortex until the solid is fully dissolved.

3. Storage:

  • Store solid this compound powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2]

  • Stock solutions in solvent can be stored at -80°C for up to 6 months.[2]

  • All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, weighing paper) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. Do not pour down the drain.

  • Disposal: All this compound waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Experimental Protocols and Signaling Pathways

This compound and other imidazolopiperazines are known to target the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[3] This mechanism is distinct from many standard antimalarial drugs.

Below is a generalized workflow for handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.

GNF179_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment & Disposal A Receive & Log this compound B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Work in Fume Hood B->C D Weigh Solid this compound C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment (e.g., cell-based assay) E->F K Store Stock Solution (-80°C) E->K Unused Portion G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Liquid Waste (Hazardous Chemical Waste) H->I J Dispose of Solid Waste (Contaminated PPE, etc.) H->J L Remove & Dispose of PPE H->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Physicochemical and Toxicological Data

PropertyValueReference
Molecular Formula C₂₂H₂₃ClFN₅O[2]
Molecular Weight 427.91 g/mol [2]
Appearance Solid[2]
Solubility 10 mM in DMSO[2]
In Vitro Toxicology Cytotoxicity (TC₅₀) > 12 µM in various cell lines (for related compounds)[4]
hERG Liability IC₅₀ of 4.8 µM (for a related compound)[4]

This document is intended as a guide and should be supplemented by a thorough review of the compound-specific Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GNF179
Reactant of Route 2
GNF179

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.